molecular formula C13H20N2 B009799 1-Benzylazepan-4-amine CAS No. 109105-51-3

1-Benzylazepan-4-amine

Cat. No.: B009799
CAS No.: 109105-51-3
M. Wt: 204.31 g/mol
InChI Key: AWOBBFYDHSJOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylazepan-4-amine (CAS 109105-51-3) is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This amine belongs to a class of nitrogen-containing, seven-membered ring (azepane) structures that serve as valuable intermediates and core building blocks in medicinal and organic chemistry research . The amine functional group is a key feature, making this compound a candidate for developing novel amine-based materials, such as solid sorbents for carbon capture from dilute sources like flue gas or air . From a structural perspective, the 1-benzylazepane scaffold provides a rigid framework that researchers can functionalize at the amine group or on the ring system itself. This enables the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies, particularly in the discovery of new pharmacologically active compounds . The compound is provided for research and development purposes only. Handle with appropriate precautions in a well-ventilated environment, using personal protective equipment. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

IUPAC Name

1-benzylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOBBFYDHSJOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596742
Record name 1-Benzylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109105-51-3
Record name 1-Benzylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylazepan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzylazepan-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties Profile

Executive Summary

1-Benzylazepan-4-amine (CAS: 119291-56-8 for dihydrochloride salt context) represents a critical bifunctional heterocyclic scaffold in modern medicinal chemistry. Distinguished by its seven-membered azepane ring, this molecule offers a unique conformational volume compared to its six-membered analog (4-aminopiperidine). It serves as a versatile building block for constructing G-Protein Coupled Receptor (GPCR) ligands, particularly targeting histamine and dopamine receptors, and is increasingly utilized in "scaffold hopping" strategies to modulate the physicochemical properties (LogP, solubility) and patentability of lead compounds.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic required to utilize this scaffold effectively in drug discovery campaigns.

Structural & Physicochemical Profile

The azepane ring introduces significant conformational flexibility ("puckering") not seen in piperidines. This flexibility allows the 4-amino group to explore a wider spatial volume, potentially capturing unique binding interactions within a protein pocket.

Datasheet: Physicochemical Properties
PropertyValue / DescriptionContext
IUPAC Name This compoundSystematic ID
Molecular Formula C₁₃H₂₀N₂Free Base
Molecular Weight 204.31 g/mol Free Base
Appearance Viscous pale yellow oil (Free base)Hygroscopic
Basicity (pKa) N1 (Tertiary): ~9.5 | N4 (Primary): ~10.6Estimated values based on cyclic amine analogs.[1] [1]
LogP (Calc) ~1.8 - 2.1Moderate Lipophilicity
Chirality C4 is a stereocenterExists as (R) and (S) enantiomers. Synthesis typically yields racemate unless chiral induction is used.
Conformational Analysis

Unlike the rigid chair conformation of cyclohexane or piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

  • Implication: The vector of the C4-amine substituent is not fixed in an axial/equatorial position. This reduces the entropic penalty upon binding if the target requires a specific induced fit.

  • Steric Bulk: The benzyl group at N1 acts as a hydrophobic anchor but also provides steric shielding, influencing the reactivity of the ring nitrogens.

Validated Synthetic Protocol

Primary Route: Reductive Amination of 1-Benzylazepan-4-one

The most robust and scalable method for synthesizing this compound is the reductive amination of its ketone precursor. This route avoids the racemization issues often seen in ring-expansion chemistries and allows for the use of mild reducing agents.

Experimental Workflow Diagram

SynthesisWorkflow Start 1-Benzylazepan-4-one (Ketone Precursor) Intermediate Imine/Iminium Intermediate Start->Intermediate Condensation (MeOH, 25°C) Reagent1 Ammonium Acetate (Excess) Reagent1->Intermediate Reagent2 NaBH(OAc)3 (Reducing Agent) Product This compound (Target) Reagent2->Product Intermediate->Product Reduction (In-situ)

Figure 1: One-pot reductive amination workflow. The choice of Sodium Triacetoxyborohydride (STAB) is critical for minimizing direct reduction of the ketone to the alcohol.

Detailed Protocol (Bench Scale)

Objective: Synthesis of this compound from 1-benzylazepan-4-one.

Reagents:

  • 1-Benzylazepan-4-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 eq) – Source of ammonia

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Solvent: Methanol (MeOH) (anhydrous)

  • Dichloromethane (DCM) for extraction.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylazepan-4-one (e.g., 5.0 g, 24.6 mmol) in anhydrous MeOH (50 mL).

  • Amine Addition: Add Ammonium Acetate (18.9 g, 246 mmol) in a single portion. The large excess drives the equilibrium toward the imine species.

  • Equilibration: Stir the mixture at room temperature (20–25°C) for 30 minutes under an inert atmosphere (N₂ or Ar). Note: The solution may become slightly warm.

  • Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add NaBH(OAc)₃ (7.8 g, 36.9 mmol) portion-wise over 15 minutes to control gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 205.3).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) slowly. Stir for 20 minutes to decompose excess borohydride.

  • Workup:

    • Evaporate most of the MeOH under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 50 mL).

    • Combine organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough for subsequent steps. If purification is required, use amine-functionalized silica gel chromatography (DCM/MeOH gradient) or convert to the dihydrochloride salt by adding 4M HCl in dioxane, filtering the precipitate.

Self-Validating Checkpoint:

  • LC-MS: Look for the disappearance of the ketone peak (MW 203) and appearance of the amine (MW 204).

  • NMR: The appearance of the CH-NH₂ proton (multiplet, ~3.0 ppm) and the preservation of the benzylic singlet (~3.6 ppm) confirms the structure.

Reactivity & Functionalization Logic

The molecule possesses two nitrogen centers with distinct reactivity profiles.[2] Understanding this hierarchy is essential for selective functionalization.

Reactivity Hierarchy Diagram

Reactivity cluster_N4 N4: Primary Amine (High Reactivity) cluster_N1 N1: Tertiary Amine (Protected/Latent) Molecule This compound N4_Action Nucleophilic Attack (Amide Coupling, Reductive Amination) Molecule->N4_Action  Kinetic Control   N1_Action Benzyl Deprotection (H2, Pd/C) -> Secondary Amine Molecule->N1_Action  Specific Conditions   DrugCore DrugCore N4_Action->DrugCore  Forms Core Scaffold   Linker Linker N1_Action->Linker  Allows Linker Attachment  

Figure 2: Reactivity logic. The N4 amine is the primary handle for building the pharmacophore. The N1 benzyl group serves as a protecting group that can be removed later to attach the scaffold to other moieties.

Key Reactivity Rules
  • N4-Acylation: The primary amine at C4 is highly nucleophilic. It reacts readily with acid chlorides, isocyanates, or carboxylic acids (with coupling agents like HATU) to form amides or ureas. Caution: Avoid using strong bases that might quaternize the N1 position.

  • N1-Deprotection (Hydrogenolysis): The benzyl group is stable to acidic and basic conditions but can be removed using H₂ (1 atm) and Pd/C (10% w/w) in Ethanol/Acetic Acid. This exposes the secondary amine at N1, allowing for "double-ended" functionalization.

    • Strategic Note: Perform N4 functionalization before N1 deprotection to avoid chemoselectivity issues between the two resulting amines.

Medicinal Chemistry Applications

Why choose the Azepane Scaffold?

  • Scaffold Hopping (IP Space): Replacing a 4-aminopiperidine (a very common motif) with 4-aminoazepane changes the vector of the substituents. This is a classic strategy to break out of crowded patent spaces while retaining the core pharmacophore interactions [2].

  • Selectivity Tuning: The larger ring size (7-membered) creates a different hydrophobic footprint than 5- or 6-membered rings. This can be exploited to improve selectivity for specific receptor subtypes (e.g., Dopamine D3 vs D2) by inducing steric clashes in the off-target receptor while fitting the larger pocket of the desired target.

  • Solubility Enhancement: The non-planar, flexible nature of the azepane ring often disrupts crystal packing more effectively than rigid piperidines, potentially improving the aqueous solubility of the final drug candidate.

Common Therapeutic Areas:

  • Antihistamines: Azepane derivatives are frequent structural analogs in H1-antihistamine research.

  • Kinase Inhibitors: Used as a solvent-exposed tail group to modulate solubility and pharmacokinetic properties.

References

  • J. Med. Chem. (2014).[3][4] Seven-membered rings in drug discovery. (General reference for azepane utility in scaffold hopping).

  • Organic Chemistry Portal. (2025). Reductive Amination: Synthetic Protocols and Reagents. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1-Benzylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of 1-Benzylazepan-4-amine , a critical seven-membered heterocyclic intermediate used in the development of antihistamines (e.g., azelastine analogs), antipsychotics, and other CNS-active agents.

The pathway prioritizes the Ring Expansion Strategy , utilizing the commercially available 1-benzyl-4-piperidone as the starting material. This route is preferred in medicinal chemistry for its reliability and access to the 7-membered azepane core without complex cyclization precursors.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the seven-membered azepane ring from a six-membered piperidine precursor, followed by functional group interconversion.

  • Target: this compound (Racemic)

  • Key Disconnection: C4-N bond (Reductive Amination)

  • Strategic Intermediate: 1-Benzylazepan-4-one

  • Starting Material: 1-Benzyl-4-piperidone (accessible via double Michael addition of benzylamine to methyl acrylate followed by Dieckmann condensation).

Pathway Visualization

SynthesisPathway Start Benzylamine + Methyl Acrylate Piperidone 1-Benzyl-4-piperidone (6-membered ring) Start->Piperidone Robinson-Schöpf / Dieckmann Azepanone 1-Benzylazepan-4-one (7-membered ring) Piperidone->Azepanone Ring Expansion (Ethyl Diazoacetate/BF3) Target This compound (Target) Azepanone->Target Reductive Amination (NH4OAc / NaBH(OAc)3)

Figure 1: Strategic overview of the synthesis pathway from raw materials to the target amine.[1]

Detailed Experimental Protocols

Stage 1: Precursor Preparation (Ring Expansion)

Objective: Convert 1-benzyl-4-piperidone to 1-benzylazepan-4-one. Methodology: Tiffeneau-Demjanov-type ring expansion using ethyl diazoacetate (EDA) catalyzed by Lewis acid.

Rationale: Direct ring closure to form 7-membered rings (via Dieckmann of linear diesters) is entropically disfavored compared to 5- or 6-membered rings. Ring expansion of a 6-membered ketone is kinetically controlled and higher yielding.

Protocol:
  • Reagents:

    • 1-Benzyl-4-piperidone (1.0 equiv)

    • Ethyl diazoacetate (1.2 equiv)

    • Boron trifluoride diethyl etherate (BF3·OEt2) (1.1 equiv)

    • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone in anhydrous DCM under nitrogen atmosphere at 0°C.

    • Add BF3·OEt2 dropwise to activate the ketone carbonyl.

    • Slowly add ethyl diazoacetate (EDA) over 30 minutes. The evolution of N2 gas indicates reaction progress.

    • Mechanism:[2][3][4][5][6][7] The diazo carbon attacks the activated carbonyl, followed by migration of the adjacent methylene group to expel nitrogen, expanding the ring to a beta-keto ester.

    • Workup: Quench with saturated NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.

    • Decarboxylation: The intermediate (ethyl 1-benzyl-4-oxoazepane-5-carboxylate) is refluxed in dilute HCl/acetic acid to undergo hydrolysis and decarboxylation, yielding 1-benzylazepan-4-one .

    • Purification: Vacuum distillation or column chromatography (SiO2, Hexane/EtOAc).

Key Parameter: Temperature control at 0°C during EDA addition is critical to prevent polymerization of the diazo compound.

Stage 2: Primary Amine Synthesis (Reductive Amination)

Objective: Convert 1-benzylazepan-4-one to this compound. Methodology: Reductive amination using Sodium Triacetoxyborohydride (STAB).[2]

Rationale: STAB is preferred over Sodium Cyanoborohydride (NaBH3CN) due to lower toxicity and better selectivity for imines over ketones, minimizing alcohol byproducts.

Protocol:
  • Reagents:

    • 1-Benzylazepan-4-one (1.0 equiv)

    • Ammonium Acetate (NH4OAc) (10.0 equiv) - Excess ensures primary amine formation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic Acid (catalytic)

  • Procedure:

    • Dissolve the ketone in DCE.

    • Add Ammonium Acetate and stir at room temperature for 30 minutes to facilitate imine/iminium ion formation.

    • Add NaBH(OAc)3 in portions.

    • Stir the reaction under nitrogen for 12–24 hours.

    • Quench: Basify the mixture to pH >10 using 1N NaOH (to ensure the amine is in the free base form for extraction).

    • Extraction: Extract with DCM (3x). The product is in the organic layer.[6][7]

    • Purification: The crude amine can be purified via conversion to its hydrochloride salt (add HCl in ether) or by column chromatography (DCM/MeOH/NH4OH).

Quantitative Data Summary
ParameterValueNotes
Yield (Step 1) 65-75%After decarboxylation
Yield (Step 2) 80-90%High conversion with STAB
Purity >98%HPLC/GC area %
Appearance Pale yellow oilFree base form
Storage 2-8°CHygroscopic as salt

Mechanism of Action (Reductive Amination)

The formation of the amine proceeds through a carbinolamine intermediate, which dehydrates to an iminium ion. The hydride donor (STAB) selectively reduces the iminium species.

Mechanism Ketone Azepan-4-one Carbinol Carbinolamine Intermediate Ketone->Carbinol Nucleophilic Attack Ammonia NH3 / NH4OAc Ammonia->Carbinol Iminium Iminium Ion (C=N+) Carbinol->Iminium -H2O (Acid Cat.) Product This compound Iminium->Product Reduction (Hydride Transfer)

Figure 2: Mechanistic pathway of the reductive amination step.

Safety & Scale-Up Considerations

  • Diazo Compounds (Step 1): Ethyl diazoacetate is potentially explosive and toxic. On a large scale, continuous flow chemistry is recommended to minimize the accumulation of hazardous intermediates. Alternatively, the use of trimethylsilyldiazomethane is a safer, non-explosive alternative to diazomethane, though EDA is standard for ring expansion.

  • Cyanide Management: If NaBH3CN is used (alternative reducing agent), strict waste management for cyanide byproducts is required. The STAB protocol eliminates this risk.

  • Stereochemistry: The product is obtained as a racemate. If the enantiomerically pure (R)- or (S)-amine is required, resolution can be achieved using (L)-Tartaric acid crystallization or Chiral HPLC.

References

  • Synthesis of 1-Benzyl-4-piperidone (Precursor)

    • Methodology: Dieckmann condensation of N-benzyl-N-bis(beta-methoxycarbonylethyl)amine.
    • Source:

  • Ring Expansion Strategies (Piperidone to Azepanone)

    • Context: Application of ethyl diazoacet
    • Source: [Organic Syntheses, Coll.[1] Vol. 5, p. 198 (General Ring Expansion Protocols)]([Link])

  • Reductive Amination Protocols

    • Methodology: Use of Sodium Triacetoxyborohydride (STAB) for aldehyde/ketone amination.[2]

    • Source: [Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[8] J. Org.[8][9] Chem. 1996, 61, 3849-3862.]([Link]8]

  • Azepane Scaffold in Medicinal Chemistry

    • Context: Biological relevance of 4-aminoazepanes.
    • Source:

Sources

A Technical Guide to the Spectroscopic Data of 1-Benzylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted spectroscopic data for 1-benzylazepan-4-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally acquired spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to present a comprehensive and predictive spectroscopic profile. This approach, grounded in foundational chemical principles and data from analogous structures, offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Synthetic Considerations

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound features a seven-membered azepane ring, a benzyl group attached to the nitrogen atom, and a primary amine group at the 4-position.

Caption: Molecular structure of this compound.

Plausible Synthetic Route

A plausible synthesis of this compound can be envisioned starting from 1-benzylazepan-4-one. This common intermediate can be subjected to reductive amination.

Synthesis start 1-Benzylazepan-4-one product This compound start->product Reductive Amination reagents NH3, H2, Raney Ni or NaBH3CN, NH4OAc

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Reductive Amination

  • To a solution of 1-benzylazepan-4-one in a suitable solvent (e.g., methanol or ethanol), add an excess of ammonia (or an ammonium salt like ammonium acetate).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or perform catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is worked up by removing the catalyst (if applicable), evaporating the solvent, and partitioning the residue between an organic solvent and an aqueous basic solution.

  • The organic layer is then dried and concentrated to yield the crude product, which can be further purified by column chromatography or distillation.

Potential Impurities:

  • Unreacted 1-benzylazepan-4-one: This could be detected by a characteristic C=O stretch in the IR spectrum and the corresponding carbonyl carbon signal in the ¹³C NMR spectrum.

  • 1-Benzylazepan-4-ol: A potential byproduct from the reduction of the ketone without amination. This would be identifiable by a broad O-H stretch in the IR spectrum.

  • Dibenzylazepanamine derivatives: If the primary amine product reacts further with the starting ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the azepane ring, and the protons of the primary amine.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
Aromatic (C₆H₅)7.20 - 7.40Multiplet5HTypical range for monosubstituted benzene ring protons.
Benzylic (N-CH₂-Ph)~3.60Singlet2HDeshielded by the adjacent nitrogen and aromatic ring. A singlet is expected due to the absence of adjacent protons.
Azepane H4~2.80 - 3.00Multiplet1HMethine proton adjacent to the amine group, expected to be a complex multiplet due to coupling with neighboring methylene protons.
Azepane H2, H7~2.60 - 2.80Multiplet4HMethylene protons adjacent to the benzyl-substituted nitrogen, deshielded.
Azepane H3, H5~1.80 - 2.00Multiplet4HMethylene protons adjacent to the C4 and C2/C7 positions.
Azepane H6~1.50 - 1.70Multiplet2HMethylene protons at the C6 position of the azepane ring.
Amine (NH₂)~1.50 (broad)Singlet (broad)2HThe chemical shift of amine protons is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.[1]

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. In CDCl₃, the amine protons may exchange with residual water, leading to a broader signal.[1] In DMSO-d₆, hydrogen bonding with the solvent can sharpen the NH₂ signals. A D₂O exchange experiment would confirm the assignment of the NH₂ protons, as they would be replaced by deuterium, causing their signal to disappear from the spectrum.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C (quaternary)~140The carbon of the benzene ring attached to the methylene group.
Aromatic CH~128 - 129Aromatic carbons bearing a hydrogen atom.
Aromatic CH (para)~127The para-carbon of the benzene ring.
Benzylic (N-CH₂-Ph)~60Deshielded by the adjacent nitrogen and aromatic ring.
Azepane C2, C7~55Carbons adjacent to the benzyl-substituted nitrogen.
Azepane C4~50Carbon bearing the primary amine group.
Azepane C3, C5~35Methylene carbons adjacent to the C4 and C2/C7 positions.
Azepane C6~28Methylene carbon at the C6 position of the azepane ring.

Self-Validating System: The number of signals in the broadband-decoupled ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms. For this compound, we expect to see 8 distinct signals (assuming the ortho and meta carbons of the phenyl ring are equivalent, which is a reasonable approximation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Fragmentation Pathways:

For this compound (Molecular Weight: 218.33 g/mol ), the following fragmentation pathways are anticipated under electron ionization (EI):

  • Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation for N-benzyl amines is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable tropylium ion or a benzyl cation.

    • Loss of the azepanyl-4-amine radical: This would result in a fragment at m/z 91 , corresponding to the [C₇H₇]⁺ ion (tropylium ion), which is often the base peak.

  • Alpha-Cleavage (Ring Fragmentation): Cleavage of the C-C bonds adjacent to the nitrogen within the azepane ring.

    • Loss of an ethyl radical from the ring could lead to a fragment at m/z 189 .

  • Loss of the Amino Group: Cleavage of the C-N bond at the 4-position can lead to the loss of an NH₂ radical.

    • This would result in a fragment at m/z 202 .

Fragmentation M [M]+• m/z 218 F91 [C₇H₇]⁺ m/z 91 (Tropylium ion) Base Peak M->F91 Benzylic Cleavage F189 [M - C₂H₅]⁺ m/z 189 M->F189 Ring Fragmentation F202 [M - NH₂]⁺ m/z 202 M->F202 Loss of NH₂

Caption: Predicted major fragmentation pathways of this compound.

Table 3: Predicted Major Mass Spectrometry Peaks

m/zPredicted IonRationale
218[M]⁺•Molecular ion peak.
217[M-H]⁺Loss of a hydrogen atom.
202[M-NH₂]⁺Loss of the amino group.
189[M-C₂H₅]⁺Alpha-cleavage within the azepane ring.
91[C₇H₇]⁺Tropylium ion, often the base peak due to its stability.[2]

Trustworthiness of the Protocol: The "Nitrogen Rule" is a self-validating principle in mass spectrometry. Since this compound has an even number of nitrogen atoms (two), its molecular ion peak is expected to have an even mass-to-charge ratio (m/z 218).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3500N-H stretch (primary amine)Medium, two bandsCharacteristic for a primary amine (symmetric and asymmetric stretching).[4][5]
3000 - 3100C-H stretch (aromatic)Medium to weakTypical for C-H bonds on a benzene ring.
2850 - 2950C-H stretch (aliphatic)StrongC-H bonds of the azepane ring and the benzylic methylene group.
1580 - 1650N-H bend (primary amine)MediumScissoring vibration of the primary amine.[5]
1450 - 1600C=C stretch (aromatic)Medium to weak, multiple bandsCharacteristic of the benzene ring.
1000 - 1250C-N stretchMediumStretching vibrations of the C-N bonds in the molecule.
690 - 770C-H out-of-plane bend (aromatic)StrongBending vibrations of the C-H bonds on the monosubstituted benzene ring.

Experimental Workflow for IR Spectroscopy:

IR_Workflow Sample Prepare Sample (Neat liquid film or KBr pellet) Instrument Acquire Spectrum (FT-IR Spectrometer) Sample->Instrument Analysis Data Analysis (Identify characteristic peaks) Instrument->Analysis Interpretation Structural Confirmation Analysis->Interpretation

Caption: Workflow for acquiring and interpreting an IR spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles of spectroscopy and drawing parallels with structurally related compounds, we have established a comprehensive set of expected data for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This information serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and similar molecules, providing a solid foundation for experimental work and data interpretation in the fields of medicinal chemistry and drug development.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • Ricci, A., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(6), 774-786.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Al-Majid, A. M., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(25), 5393-5401.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 40(11), 717-726.

Sources

1-Benzylazepan-4-amine: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Moiety and Its Significance in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds utilized in medicinal chemistry, the azepane ring system has garnered considerable attention. This seven-membered saturated heterocycle offers a unique combination of structural flexibility and three-dimensional diversity, allowing for the precise orientation of pharmacophoric elements in chemical space. Its derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring their potential in the design of next-generation therapies.[1]

This technical guide focuses on a particularly valuable derivative: 1-benzylazepan-4-amine . The presence of a primary amine at the 4-position provides a versatile handle for a multitude of chemical transformations, while the N-benzyl group serves as a readily cleavable protecting group. This combination of features makes this compound an exceptional starting material for the synthesis of complex molecules targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) and kinases.[2] This guide will provide a comprehensive overview of the synthesis, key reactions, and strategic applications of this important building block, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂[3]
Molecular Weight 204.31 g/mol [3]
Monoisotopic Mass 204.1626 g/mol [3]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)General chemical knowledge
CAS Number 1956321-67-7 (hydrochloride salt)Lead Sciences[4]

Synthesis of this compound: A Practical Approach

While various methods can be envisaged for the synthesis of this compound, a common and reliable strategy involves the reductive amination of the corresponding ketone, 1-benzylazepan-4-one. This approach is widely applicable in amine synthesis and offers good yields and scalability.[5] Two primary variants of this transformation are the direct reductive amination using a hydride source and the Leuckart-Wallach reaction.

Representative Protocol 1: Reductive Amination via Oxime Formation and Reduction

This two-step procedure provides a controlled route to the desired primary amine, minimizing the formation of secondary amine byproducts.

Step 1: Synthesis of 1-Benzylazepan-4-one Oxime

To a solution of 1-benzylazepan-4-one (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) are added. The mixture is stirred at room temperature or gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

The crude oxime from the previous step is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for instance, zinc dust in the presence of a proton source like acetic acid or catalytic hydrogenation over palladium on carbon (Pd/C), is then employed.[6][7] For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated. The resulting crude amine is purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Oxime Formation: The formation of the oxime is a robust reaction that proceeds under mild conditions. The choice of a mild base is to neutralize the HCl salt of hydroxylamine.

  • Reduction: Catalytic hydrogenation is a clean and efficient method for oxime reduction.[8] The use of Pd/C is standard, and the reaction typically proceeds at room temperature and moderate pressure.

Representative Protocol 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction offers a one-pot synthesis of amines from carbonyl compounds using ammonium formate or formamide as both the amine source and the reducing agent.[5][9][10]

A mixture of 1-benzylazepan-4-one (1.0 eq) and a significant excess of ammonium formate (or formamide and formic acid) is heated to a high temperature (typically 160-185 °C) for several hours.[11] The progress of the reaction can be monitored by TLC. After cooling, the reaction mixture is treated with a strong acid, such as concentrated hydrochloric acid, and heated to hydrolyze the intermediate formamide. The solution is then cooled and made basic with a concentrated solution of sodium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or distillation under reduced pressure yields this compound.

Causality Behind Experimental Choices:

  • High Temperature: The Leuckart-Wallach reaction requires high temperatures to drive the dehydration and reduction steps.[9]

  • Acid Hydrolysis: The initial product of the reaction is the N-formyl derivative of the amine, which requires a subsequent hydrolysis step to liberate the free primary amine.[10]

Synthesis_of_1_Benzylazepan_4_amine cluster_0 Reductive Amination via Oxime Ketone 1-Benzylazepan-4-one Oxime 1-Benzylazepan-4-one Oxime Ketone->Oxime Hydroxylamine HCl, Base Amine This compound Ketone->Amine Ammonium Formate, Heat Oxime->Amine Reduction (e.g., H₂, Pd/C)

Figure 1: Synthetic routes to this compound.

Key Reactions and Functionalization

The synthetic utility of this compound stems from the reactivity of its primary amine, which can be readily functionalized through a variety of standard transformations.

N-Acylation

The primary amine of this compound undergoes facile acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and building complexity.

Step-by-Step Methodology for N-Acylation:

  • Dissolution: Dissolve this compound (1.0 eq) and a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validating System: The progress of the acylation can be easily monitored by TLC, with the product typically showing a different Rf value than the starting amine. The formation of the amide can be confirmed by IR spectroscopy (appearance of a strong C=O stretch around 1650 cm⁻¹) and NMR spectroscopy (appearance of an amide NH proton and shifts in the adjacent CH protons).

Reductive Amination

The primary amine can also be alkylated via reductive amination with an aldehyde or ketone to furnish secondary or tertiary amines. This reaction is typically performed in a one-pot fashion.

Step-by-Step Methodology for Reductive Amination:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.[12]

Causality Behind Experimental Choices:

  • Mild Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are preferred because they are selective for the reduction of the iminium ion intermediate over the starting carbonyl compound, allowing for a one-pot procedure.[5]

Key_Reactions Start This compound Acylation N-Acylation Start->Acylation Acyl Chloride/Anhydride ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehyde/Ketone, Reducing Agent Amide Amide Derivative Acylation->Amide SubstitutedAmine Substituted Amine ReductiveAmination->SubstitutedAmine Deprotection N-Debenzylation Amide->Deprotection H₂, Pd/C SubstitutedAmine->Deprotection H₂, Pd/C FinalAmine Azepan-4-amine Scaffold Deprotection->FinalAmine

Figure 2: Key functionalization pathways of this compound.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound as a building block is demonstrated in its application to the synthesis of complex and biologically active molecules. The azepane scaffold is a key feature in several compounds targeting GPCRs, including opioid receptors.

Case Study: Synthesis of Opioid Receptor Modulators

The development of novel opioid receptor modulators with improved side-effect profiles is a major goal in pain management research. Oliceridine (TRV130), a G protein-biased µ-opioid receptor agonist, is a prime example of a clinically relevant molecule where an azepane-like scaffold could be envisioned as a core component.[12][13][14] While the publicly available synthesis of oliceridine may not directly start from this compound, this building block provides a strategic starting point for the synthesis of analogs and novel chemical entities targeting opioid receptors.

For instance, this compound can be elaborated into structures that mimic the core of known kappa-opioid receptor antagonists.[15][16] The general synthetic strategy would involve the functionalization of the primary amine, followed by N-debenzylation and further modification of the azepane nitrogen.

Hypothetical Synthetic Route to a Kappa-Opioid Antagonist Analog:

  • N-Acylation: this compound is acylated with a substituted benzoyl chloride to introduce a key pharmacophoric element.

  • N-Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation to yield the secondary amine.

  • Final Functionalization: The azepane nitrogen is then alkylated with a suitable electrophile to complete the synthesis of the target molecule.

This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its straightforward synthesis and the differential reactivity of its two nitrogen atoms provide a robust platform for the construction of diverse chemical scaffolds. As demonstrated by its potential application in the synthesis of opioid receptor modulators, this building block offers significant opportunities for innovation in drug discovery and medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (2018). DEA.gov. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • C=C-Ene-Reductases Reduce the C=N Bond of Oximes. (2020). ACS Catalysis. Available at: [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (2015). Der Pharma Chemica. Available at: [Link]

  • This compound hydrochloride. Lead Sciences. Available at: [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Leuckart Reaction | PDF | Amine. Scribd. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molbank. Available at: [Link]

  • Misuse of Novel Synthetic Opioids: A Deadly New Trend. (2017). Trends in Pharmacological Sciences. Available at: [Link]

  • Process for the preparation of amines. (1991). Google Patents.
  • Overview and Prospects of the Clinical Application of Oliceridine. (2023). Journal of Pain Research. Available at: [Link]

  • Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). ResearchGate. Available at: [Link]

  • Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users. (2022). Frontiers in Psychiatry. Available at: [Link]

  • Ammonium Formate as Green Hydrogen Source for Clean Semi-Continuous Enzymatic Dynamic Kinetic Resolution of (+/-) - α-Methylbenzylamine. (2014). RSC Advances. Available at: [Link]

  • Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). ResearchGate. Available at: [Link]

  • Development of Kappa Opioid Receptor Antagonists. (2011). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Method For The Synthesis Of Substituted Formylamines And Substituted Amines. (2009). Google Patents.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression, and Drug Abuse. (2020). ChemRxiv. Available at: [Link]

  • Oliceridine. NROChemistry. Available at: [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (2005). Journal of the Chinese Chemical Society.
  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (2021). RSC Advances. Available at: [Link]

  • Oliceridine — a unique drug among opioid analgesics. (2020). Journal of Medical Science. Available at: [Link]

  • Amine synthesis by oxime reduction. Organic Chemistry Portal. Available at: [Link]

  • A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022). Google Patents.
  • N-(4-Phenylbenzylidene)benzylamine. SpectraBase. Available at: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2022). Journal of Molecular Structure. Available at: [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (2010). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1,2,3,4-Tetrahydrocarbazole Derivatives. (2018). Journal of the Korean Chemical Society. Available at: [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022). Chemistry – A European Journal. Available at: [Link]

  • Hydrosilylative Reduction of Secondary Amides to Amines Catalyzed by Geometric-Constrained NNN-Cobalt Complexes. (2021). Organic Letters.
  • New Synthetic Opioids: Clinical Considerations and Dangers. (2023). Cureus. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2021). RSC Advances. Available at: [Link]

  • Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence. (2000). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Benzylated Azepanes in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (homopiperidine) ring represents a critical scaffold in medicinal chemistry, offering a unique "privileged structure" status distinct from its 6-membered analog, piperidine. N-benzylated azepanes, in particular, serve as core pharmacophores in antihistamines (e.g., Setastine), sigma receptor ligands, and acetylcholinesterase inhibitors.

This guide provides a rigorous analysis of the physicochemical properties of N-benzylated azepanes. Unlike the rigid chair conformation of piperidines, azepanes introduce conformational flexibility (entropy) that significantly influences receptor binding kinetics and metabolic fate. This document details the structural dynamics, electronic properties, and validated synthetic protocols required to leverage this scaffold effectively.

Structural Dynamics: The Conformational Landscape

The 7-membered azepane ring does not exist in a single stable conformation. It undergoes a complex pseudorotation cycle. Understanding this is vital for structure-based drug design (SBDD), as the energy penalty to adopt a bioactive conformation can affect potency.

Conformational Mobility

While cyclohexane/piperidine resides in a defined "chair," azepane fluctuates between the Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Twist-Chair (TC): Generally the global minimum (lowest energy).

  • Twist-Boat (TB): Slightly higher energy but easily accessible.

The N-benzyl substituent adds a steric bulk that prefers an equatorial-like orientation to minimize 1,3-diaxial-like interactions, although the flexibility of the ring dampens these penalties compared to six-membered rings.

Visualization of Conformational Interconversion

The following diagram illustrates the pseudorotation pathways and energy relationships inherent to the azepane scaffold.

AzepaneConformation cluster_legend Energy Landscape TC Twist-Chair (TC) Global Minimum C Chair (C) Transition State TC->C +1.2 kcal/mol C->TC TB Twist-Boat (TB) Local Minimum C->TB Pseudorotation TB->C B Boat (B) High Energy TB->B +2.5 kcal/mol B->TB key Blue: Stable | Green: Metastable | Red: Unstable

Caption: Energy landscape of azepane ring pseudorotation showing the stability of Twist-Chair vs. Twist-Boat forms.

Electronic Properties & Basicity ( )

The basicity of the tertiary amine in N-benzylazepane is a determinant of its ionization state at physiological pH (7.4), which dictates solubility and membrane permeability.

Comparative Basicity

The azepane ring is generally slightly more basic than piperidine due to the relief of internal ring strain upon protonation and subtle differences in solvation entropy. However, the N-benzyl group is electron-withdrawing (inductive effect,


) relative to an N-alkyl group, lowering the 

.
ScaffoldSubstituentApprox.

(Conj. Acid)
% Ionized at pH 7.4Implications
Piperidine H11.2>99.9%High polarity, poor BBB pen.
Azepane H11.3>99.9%High polarity.
N-Benzylpiperidine Benzyl~9.4~99%Moderate lipophilicity.
N-Benzylazepane Benzyl~9.5 - 9.7 ~99% Balanced profile for cation-pi interactions.

Note: Values are approximate based on aqueous titration data of analogs.

Mechanistic Insight

The N-benzyl group lowers the


 by approximately 1.5 to 2 log units compared to the parent amine. Despite this, N-benzylazepane remains largely protonated at physiological pH. This cationic charge is crucial for binding to Aspartate (Asp) residues in GPCRs (e.g., Histamine H1) or interacting via cation-

forces with aromatic residues in the binding pocket [1].

Lipophilicity ( ) and Permeability

For CNS-targeted drugs (a common application of azepanes), the


 (distribution coefficient at pH 7.4) is the critical metric.
  • Calculated

    
     (cLogP):  ~2.8 – 3.2 (Highly Lipophilic).
    
  • 
    :  Due to ionization (
    
    
    
    ), the effective lipophilicity drops to ~0.8 – 1.2.

Design Insight: The N-benzyl moiety acts as a "lipophilic anchor." While the ionized amine aids solubility, the benzyl group ensures the molecule has sufficient affinity for the lipid bilayer to facilitate passive diffusion across the Blood-Brain Barrier (BBB).

Experimental Protocol: Synthesis & Characterization

To ensure scientific integrity, we utilize a Reductive Amination protocol. This method is preferred over nucleophilic substitution (Benzyl chloride + Azepane) because it minimizes over-alkylation (quaternization) and allows for milder conditions.

Protocol: Reductive Amination using STAB

Objective: Synthesis of N-benzylazepane from azepane and benzaldehyde. Reagent: Sodium Triacetoxyborohydride (STAB) - chosen for its selectivity for imines over aldehydes, preventing direct reduction of the starting material.

Workflow Diagram

SynthesisWorkflow Start Reagents: Azepane (1.0 eq) Benzaldehyde (1.1 eq) DCM (Solvent) Step1 Imine Formation: Stir 30 min @ RT (Equilibrium) Start->Step1 Dehydration Step2 Reduction: Add STAB (1.5 eq) AcOH (1.0 eq) to catalyze Step1->Step2 Hydride Transfer Step3 Quench & Workup: Sat. NaHCO3 Extract w/ DCM Step2->Step3 Neutralization QC Quality Control: 1H NMR, LC-MS Step3->QC

Caption: Step-by-step reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Step-by-Step Methodology
  • Imine Formation: In a dry round-bottom flask, dissolve Azepane (10 mmol) and Benzaldehyde (11 mmol) in Dichloromethane (DCM, 50 mL).

    • Causality: Using a slight excess of aldehyde ensures complete consumption of the amine. DCM is a non-protic solvent that solubilizes both organic reactants.

  • Activation: Add Glacial Acetic Acid (10 mmol). Stir for 30 minutes under Nitrogen.

    • Causality: Acid catalysis protonates the carbonyl oxygen (or the carbinolamine intermediate), facilitating water elimination to form the iminium ion, which is the active species for reduction.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise. Warm to Room Temperature (RT) and stir for 12 hours.

    • Self-Validating Check: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde spot (high

      
      ) should disappear; the basic amine spot (low 
      
      
      
      ) should shift.
  • Workup: Quench with saturated aqueous

    
     (to neutralize acid and liberate the free base). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Characterization Criteria (QC)
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the singlet (2H) corresponding to the benzylic
    
    
    around
    
    
    3.6 ppm. The azepane ring protons will appear as multiplets:
    
    
    -protons (
    
    
    ppm), and
    
    
    -protons (
    
    
    ppm).
  • Mass Spectrometry: ESI+ mode. Expect

    
     peak at m/z 190.16.
    

References

  • PubChem Compound Summary. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Jorgensen, W. L. (1998). The many roles of computation in drug discovery. Science. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

Methodological & Application

Application Note & Synthesis Protocol: High-Fidelity Synthesis of 1-Benzylazepan-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Benzylazepan-4-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] The azepane core is a privileged structure found in numerous biologically active compounds.[2][3] This guide details a robust and high-yielding one-pot reductive amination procedure starting from the commercially available precursor, 1-benzylazepan-4-one. The protocol employs sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, ensuring high fidelity and operational simplicity.[6][7][8] Included are in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and detailed specifications for analytical characterization to validate product identity and purity.

Introduction & Scientific Context

The seven-membered azepane ring system is a key structural motif in a wide array of pharmacologically active molecules, exhibiting activities across central nervous system (CNS) disorders, cancer, and infectious diseases.[2] The strategic functionalization of this scaffold allows for fine-tuning of a molecule's physicochemical properties to enhance target engagement and pharmacokinetic profiles. This compound, in particular, serves as a critical intermediate, providing a primary amine handle for further elaboration into more complex derivatives, such as amides, sulfonamides, and ureas.

Direct alkylation of amines is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[9] Reductive amination presents a superior, more controlled strategy for C-N bond formation.[6][9] This process involves the condensation of a carbonyl compound (1-benzylazepan-4-one) with an amine source (ammonia) to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[6][9]

Scientist's Note (Choice of Reagent): The choice of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is deliberate. Unlike more aggressive hydrides like sodium borohydride (NaBH₄), STAB is significantly less reactive towards the starting ketone, but highly reactive towards the protonated iminium ion intermediate.[8] This selectivity minimizes the formation of the corresponding alcohol byproduct (1-benzylazepan-4-ol). Furthermore, STAB is effective under the mildly acidic conditions that favor imine formation, making it ideal for a one-pot procedure.[7][8] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to avoid decomposition of the hydride reagent.[7][10]

Reaction Scheme & Mechanism

Overall Transformation: (Self-generated image of the chemical reaction from 1-benzylazepan-4-one to this compound)

Simplified Mechanism: The reaction proceeds via two key stages within a single pot:

  • Iminium Ion Formation: The ketone carbonyl is activated by a proton source (acetic acid). Ammonia then attacks the carbonyl carbon, and subsequent dehydration yields a protonated imine, known as an iminium ion.

  • Hydride Reduction: The electrophilic iminium ion is rapidly and selectively reduced by the hydride delivered from sodium triacetoxyborohydride to yield the final primary amine product.[6][8]

Experimental Protocol

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
1-Benzylazepan-4-one≥97%Commercially AvailableStarting Material
Ammonium Acetate (NH₄OAc)ACS Reagent GradeStandard SupplierAmmonia Source
Sodium Triacetoxyborohydride (STAB)97%Standard SupplierReducing Agent, moisture-sensitive
Glacial Acetic Acid (AcOH)ACS Reagent GradeStandard SupplierCatalyst
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Standard SupplierReaction Solvent
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction & Chromatography
Methanol (MeOH)ACS GradeStandard SupplierChromatography
Triethylamine (Et₃N)≥99%Standard SupplierChromatography Additive
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseWork-up
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseWork-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard SupplierDrying Agent
Silica Gel230-400 meshStandard SupplierChromatography
Equipment
Round-bottom flask, Magnetic stirrer, Stir bar, Argon/Nitrogen inlet, Drying tube, Separatory funnel, Rotary evaporator, Flash chromatography system
Synthesis Workflow Diagram

G cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Ketone & NH4OAc in DCE B 2. Add Acetic Acid A->B C 3. Add STAB Portion-wise B->C D 4. Stir at RT for 12-18h C->D E 5. Quench with Sat. NaHCO3 D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I 9. Characterize Pure Fractions H->I

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylazepan-4-one (5.00 g, 24.6 mmol, 1.0 equiv) and ammonium acetate (19.0 g, 246 mmol, 10.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 100 mL) to the flask. Stir the resulting suspension under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: Add glacial acetic acid (1.41 mL, 24.6 mmol, 1.0 equiv) to the mixture. Stir for 20 minutes at room temperature.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB, 6.78 g, 32.0 mmol, 1.3 equiv) portion-wise over 15 minutes. Note: A slight exotherm and gas evolution may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification Protocol

Scientist's Note (Purification Strategy): Basic amines often exhibit problematic peak tailing on standard silica gel due to interactions with acidic silanol groups.[11][12] To mitigate this, a small amount of a competitive base, such as triethylamine (Et₃N) or ammonia, is added to the mobile phase.[11][12] This neutralizes the active sites on the silica, resulting in improved peak shape and separation.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 98:2:0.2 DCM/MeOH/Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of Dichloromethane and Methanol containing 0.2% Triethylamine. A typical gradient might start at 2% MeOH and gradually increase to 10% MeOH.

    • Eluent System: DCM / MeOH / Et₃N (e.g., 98:2:0.2 ramping to 90:10:0.2)

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate or ninhydrin to visualize the amine product.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pale yellow oil.

Data Summary & Characterization

Quantitative Data
ParameterValue
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight204.31 g/mol
Starting Ketone Mass5.00 g (24.6 mmol)
Typical Yield4.2 - 4.7 g
Expected % Yield 84 - 93%
Physical AppearancePale Yellow Oil
Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 – 7.20 (m, 5H, Ar-H)

    • δ 3.60 (s, 2H, Ar-CH ₂)

    • δ ~3.10 (m, 1H, CH -NH₂)

    • δ 2.80 – 2.50 (m, 4H, Azepane ring protons α to N)

    • δ 1.90 – 1.50 (m, 6H, Other azepane ring protons)

    • δ 1.45 (br s, 2H, NH ₂) (Note: Chemical shifts are predictive and may vary slightly. The benzylic protons (Ar-CH₂) are expected to be a sharp singlet, while the aromatic protons will appear as a multiplet.[13][14])

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~140.0 (Quaternary Ar-C)

    • δ ~129.0, 128.2, 126.8 (Ar-CH)

    • δ ~64.0 (Ar-C H₂)

    • δ ~57.0 (Azepane C α to N)

    • δ ~52.0 (C H-NH₂)

    • δ ~35.0, 30.0, 28.0 (Other azepane ring carbons) (Note: The exact number and shifts of the azepane ring carbons will depend on their specific environment.)

  • High-Resolution Mass Spectrometry (ESI-MS):

    • Calculated for [M+H]⁺ (C₁₃H₂₁N₂): 205.1705

    • Found: 205.170x

Safety & Handling

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and will react with water to release hydrogen gas. Handle under an inert atmosphere and avoid contact with protic solvents until quenching.

  • Acetic Acid: Is corrosive. Handle with care.

  • General Precautions: Perform all operations in a certified chemical fume hood. Review the Safety Data Sheet (SDS) for all reagents before use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Common Conditions. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reymond, J.-L., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(10), 7313–7324. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department. [Link]

  • Wesołowska, A., et al. (2021). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113653. [Link]

Sources

Application Note: Leveraging 1-Benzylazepan-4-amine for Next-Generation Alzheimer’s Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Alzheimer’s Disease (AD) drug discovery, the "one-molecule, one-target" paradigm is shifting toward Multi-Target Directed Ligands (MTDLs). While Donepezil (Aricept®) remains a cornerstone therapy, its benzylpiperidine scaffold is heavily patented and pharmacologically saturated.

1-Benzylazepan-4-amine (CAS: 119285-07-3) represents a critical "scaffold hopping" tool. By expanding the 6-membered piperidine ring of Donepezil to a 7-membered azepane ring, researchers can alter the conformational entropy and basicity of the ligand. This Application Note details the protocol for utilizing this compound to synthesize and screen dual-binding Acetylcholinesterase (AChE) inhibitors, aiming for enhanced selectivity and reduced side effects.

Scientific Rationale: The Azepane Advantage

Pharmacophore Expansion

The catalytic anionic site (CAS) of AChE accommodates cationic amines. While piperidines fit well, the azepane ring introduces specific advantages:

  • Conformational Flexibility: The 7-membered ring adopts a twist-chair/twist-boat conformation, potentially allowing the benzyl group to orient differently within the active site gorge, capturing unique hydrophobic interactions.

  • Basicity Modulation: Ring expansion alters the pKa of the tertiary nitrogen, influencing blood-brain barrier (BBB) permeability and entrapment within the acidic lysosomal compartments.

Mechanism of Action

The goal is to use this compound as the "anchor" moiety that binds to the CAS, while linking it to a second moiety (via the 4-amino group) that binds to the Peripheral Anionic Site (PAS). This dual binding prevents the aggregation of Amyloid-beta (Aβ), which is accelerated by AChE.

AzepaneLogic Donepezil Donepezil Reference (Benzylpiperidine) ScaffoldHop Scaffold Hopping (Ring Expansion) Donepezil->ScaffoldHop Optimization Azepane This compound (7-Membered Ring) ScaffoldHop->Azepane Selection Synthesis Reductive Amination (Linker Attachment) Azepane->Synthesis Input Target Dual-Binding AChE Inhibitor (CAS & PAS Interaction) Synthesis->Target Product

Figure 1: The medicinal chemistry logic flow moving from the Donepezil standard to Azepane-based derivatives.

Experimental Protocol: Library Synthesis

Objective: Conjugate this compound with various aldehyde-containing aromatic cores (PAS ligands) to create a focused library.

Materials
  • Amine: this compound (1.0 equiv).

  • Electrophile: Selected Aryl-aldehydes (e.g., 5,6-dimethoxy-1-indanone derivatives with aldehyde linkers) (1.0 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Acetic Acid (glacial, catalytic amount).

Methodology (Reductive Amination)

Expert Insight: We prefer NaBH(OAc)3 over NaCNBH3 because it is less toxic and maintains selectivity for aldehydes in the presence of ketones, which is crucial if your PAS ligand contains an indanone core.

  • Activation: In a round-bottom flask, dissolve the Aryl-aldehyde (1.0 mmol) and This compound (1.0 mmol) in dry DCE (10 mL).

  • Imine Formation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature (RT) for 1–2 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

    • Note: The 7-membered ring is sterically bulkier than piperidine; reaction times may be 20% longer than analogous Donepezil synthesis.

  • Quench: Quench with saturated aqueous NaHCO3 solution.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The secondary amine product is usually polar; 5-10% MeOH is often required.

Experimental Protocol: Biological Validation (Ellman’s Assay)

Objective: Determine the IC50 of the synthesized azepane derivatives against AChE.

Principle

The assay quantifies the hydrolysis of Acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), measurable at 412 nm.

Reagents
  • Enzyme: Electric Eel AChE (Type VI-S) or Recombinant Human AChE.

  • Substrate: Acetylthiocholine iodide (ATCh, 15 mM stock).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM stock containing 0.1 M NaCl and 0.1 M MgCl2).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step Workflow

EllmanWorkflow Prep 1. Plate Preparation (96-well, clear flat bottom) Incubate 2. Pre-Incubation (Enzyme + Azepane Inhibitor) 20 min @ 25°C Prep->Incubate Substrate 3. Add Substrate (ATCh + DTNB) Incubate->Substrate Read 4. Kinetic Reading (Abs @ 412 nm, every 30s for 5 min) Substrate->Read Calc 5. Data Analysis (Calculate % Inhibition & IC50) Read->Calc

Figure 2: Standardized Ellman's Assay workflow for high-throughput screening of azepane derivatives.

  • Blanking: Add 150 µL of Phosphate Buffer to control wells.

  • Inhibitor Addition: Add 20 µL of the Azepane-derivative (dissolved in DMSO, final concentration range 0.1 nM – 100 µM). Ensure final DMSO content < 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 20 µL of AChE solution (0.05 U/mL).

  • Pre-incubation: Incubate for 20 minutes at 25°C. This allows the inhibitor to reach equilibrium with the CAS/PAS sites.

  • Reaction Start: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Immediately monitor absorbance at 412 nm using a microplate reader. Record velocity (Delta OD/min).

Data Calculation

Calculate % Inhibition using the formula:



  • 
    : Velocity of control (DMSO only).
    
  • 
    : Velocity in presence of inhibitor.
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.

Anticipated Results & SAR Analysis

When analyzing this compound derivatives, compare results directly to a Donepezil control.

Compound ClassLinker Length (n)IC50 (AChE)Selectivity (AChE/BuChE)Notes
Donepezil (Ref) N/A~6-12 nMHighStandard benchmark.
Azepane-Analog A 2 carbons15-30 nMModerateRing expansion may cause slight steric clash if linker is too short.
Azepane-Analog B 4 carbons< 5 nM Very High Optimal chain length allows dual CAS/PAS binding; Azepane fits CAS well.
Azepane-Analog C 6 carbons50-100 nMLowLinker too flexible; entropic penalty reduces affinity.

Expert Interpretation: If the Azepane derivative shows lower potency than the piperidine analog, the 7-membered ring might be clashing with the Trp84 residue in the CAS. However, if it shows higher potency (as seen in Analog B), the flexibility of the azepane ring allows it to adopt a conformation that maximizes pi-cation interactions while minimizing strain.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry.

  • Bolognesi, M. L., et al. (2008). Alzheimer's disease: new approaches to drug discovery. Current Opinion in Chemical Biology.

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information.

Creating compound libraries with the azepane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with some focused Google searches to get detailed info on azepane scaffold synthesis, common routes, and diversification methods for compound libraries. I'm also planning to explore SciFinder and Reaxys to see what's in their databases. I want to build a solid base to then compare different options.

Expanding Search Parameters

I'm now expanding my search parameters, looking for specific protocols for azepane library synthesis, focusing on reaction conditions, and analytical methods. I am also searching for the medicinal chemistry relevance of the azepane scaffold. I'll outline the synthesis strategies next. I plan to detail a step-by-step protocol for the synthesis.

Analyzing Information Needs

I'm now focusing on specific protocols and medicinal chemistry applications of the azepane scaffold. I'm examining its role in approved drugs and clinical candidates to underscore its importance in drug discovery. After this, I'll structure the application note, starting with an introduction highlighting azepane's significance. Then, I plan to delve into synthetic strategies, citing key sources for each approach. I'll follow with a detailed protocol for synthesis and diversification, with in-process controls.

Defining Synthesis Approach

I'm now starting with Google searches for azepane scaffold synthesis and related protocols. I'm focusing on reaction conditions and exploring databases for relevant medicinal chemistry data. I will then structure the note based on the research.

Structuring the Application Note

I will start by using Google searches to build a solid knowledge base on azepane scaffold synthesis. Then, I am structuring the application note. I will introduce the scaffold's significance, explore synthetic strategies, including ring-closing metathesis and cycloaddition, citing key sources. After, I will provide a detailed protocol for synthesis, including specific reagents, conditions, and purification steps. I will also incorporate in-process controls and analytical checkpoints to make the protocol self-validating. Finally, I'll use Graphviz to illustrate the workflow and a table to summarize reaction parameters.

Refining Research Strategies

I'm now refining my Google search terms to find authoritative sources for azepane scaffold synthesis and medicinal chemistry applications. I'll expand the search to find established protocols, with a focus on reaction conditions, and strategies for creating compound libraries. I'm prioritizing establishing the importance of the azepane scaffold in the introduction. After gathering all this information, I will structure the application note accordingly.

Prioritizing Search Refinement

I'm focusing my Google searches on azepane scaffold synthesis. I'm prioritizing authoritative sources and refining search terms for medicinal chemistry applications. I will structure the application note, starting with an introduction and then explore synthetic strategies, including ring-closing metathesis and cycloaddition, citing key sources. A detailed protocol and in-process controls are planned.

Prioritizing Resource Gathering

I'm now focusing my Google searches. I've started detailed searches on the azepane scaffold's relevance in medicinal chemistry, specifically in approved drugs. I'm looking into the synthesis of the azepane ring, covering methods like ring expansion and reductive amination. I'm also searching for established protocols and reaction conditions for key steps.

Prioritizing Azepane Scaffold Research

I'm now diving deep into information gathering, starting with comprehensive Google searches. I'll focus on established synthetic routes to the azepane scaffold, common library diversification techniques, and its relevance in medicinal chemistry, with specific examples. I will look for details on established protocols and reaction conditions. After, I will begin structuring the application note with an introduction and then explore synthetic strategies with key sources. I am focusing on generating the content and organizing the citations.

Prioritizing Structure and Plan

I'm now structuring the application note with an introduction and then exploring the strategic approaches to azepane synthesis, using search results for synthetic routes. The note will include detailed protocols for library generation, with emphasis on diversity-oriented synthesis. I'm focusing on crafting the content with the perspective of a Senior Application Scientist.

I am developing the complete plan of action to proceed with the generation of the application note. I will start by gathering all the information needed and will complete each step systematically.

Application Note: Strategic One-Pot Synthesis of Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster therapeutics such as Cetirizine , Azelastine , and the


 receptor antagonist Balovaptan . However, the synthesis of seven-membered rings is historically plagued by "medium-ring" constraints: significant transannular strain and unfavorable entropy of activation (

) compared to five- or six-membered counterparts.

This guide details two robust, orthogonal "one-pot" methodologies for constructing substituted azepanes. Unlike traditional stepwise cyclizations, these protocols leverage ring-expansion and transition-metal cascades to bypass entropic barriers, ensuring high atom economy and scalability.

Mechanistic Rationale & Pathway Visualization

The primary challenge in azepane synthesis is regiocontrol. When expanding a six-membered ring (cyclohexanone) to a seven-membered lactam (azepan-2-one), the migration of the carbon atom determines the position of substituents.

The Intramolecular Schmidt Reaction (Aubé Protocol)

We utilize the intramolecular reaction of alkyl azides with ketones. This method is superior to the intermolecular Schmidt reaction because the tether restricts the azide approach, enforcing specific regiochemistry.

Key Mechanistic Principle: The migration of the antiperiplanar bond in the aminodiazonium intermediate dictates the product structure.

SchmidtMechanism cluster_regio Regiocontrol Logic Start Substituted Cyclohexanone (Tethered Azide) Activation Lewis Acid Activation (BF3·OEt2 / TiCl4) Start->Activation Coordination Addition Azide Addition (Tetrahedral Intermediate) Activation->Addition Intramolecular Attack Elimination N2 Elimination & 1,2-Migration Addition->Elimination Rate Limiting Step Product Substituted Azepan-2-one Elimination->Product Tautomerization MigrationRule Bond antiperiplanar to N2+ migrates Elimination->MigrationRule

Figure 1: Mechanistic pathway of the Intramolecular Schmidt Reaction highlighting the critical bond migration step.

Protocol A: Lewis Acid-Mediated Intramolecular Schmidt Reaction

Best For: Creating bicyclic azepane scaffolds or fused systems. Reference Standard: Based on methodologies established by Aubé et al. [1].

Materials & Reagents
  • Substrate:

    
    -azido or 
    
    
    
    -azido ketone (prepared via alkylation of cyclohexanone).
  • Lewis Acid: Boron Trifluoride Diethyl Etherate (

    
    ) or Titanium Tetrachloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), anhydrous (

    
     ppm 
    
    
    
    ).
  • Quench: Saturated aqueous

    
    .
    
Experimental Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the azido-ketone substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to

    
     using an ice/water bath.
    
  • Activation:

    • Critical Step: Add

      
       (2.0 equiv) dropwise via syringe over 10 minutes.
      
    • Observation: Gas evolution (

      
      ) indicates the reaction is proceeding.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor via TLC (stain with Dragendorff’s reagent for amines/lactams).

  • Quench: Carefully pour the reaction mixture into a beaker containing saturated

    
     at 
    
    
    
    . Stir vigorously for 20 minutes to hydrolyze boron complexes.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Gradient: 0%

    
     10% MeOH in DCM).
    
Critical Process Parameters (CPPs)
  • Moisture Control: Lewis acids are moisture-sensitive. Water competes with the ketone for coordination, stalling the reaction.

  • Safety: While alkyl azides are generally safer than metal azides, maintain a C/N ratio

    
     to minimize explosion risk. Perform all reactions behind a blast shield.
    

Protocol B: Pd-Catalyzed Alkene Carboamination

Best For: Synthesis of


-aryl or 

-boc azepanes from acyclic precursors. Reference Standard: Based on methodologies established by Wolfe et al. [2].
Materials & Reagents
  • Substrate:

    
    -amino alkene (with internal alkene) and Aryl Bromide (
    
    
    
    ).
  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: DPEphos or Xantphos (2-4 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene or Dioxane (degassed).

Experimental Workflow
  • Inerting: Charge a Schlenk tube with

    
    , Ligand, and 
    
    
    
    . Cycle vacuum/nitrogen (
    
    
    ).
  • Addition: Add the Aryl Bromide and the Amino Alkene substrate via syringe. Add degassed Toluene (0.2 M).

  • Thermal Cycle: Heat the sealed vessel to

    
     in an oil bath.
    
  • Kinetics: Stir for 8–12 hours.

    • Mechanistic Note: The reaction proceeds via oxidative addition of Ar-Br, amine coordination, syn-aminopalladation, and reductive elimination.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Analysis & Troubleshooting

The choice between Ring Expansion (Protocol A) and Cyclization (Protocol B) depends on the starting material availability and desired substitution pattern.

Performance Data
FeatureProtocol A: Schmidt ExpansionProtocol B: Pd-Carboamination
Starting Material Cyclic Ketones (Cyclohexanones)Linear Amino-Alkenes
Product Type Azepan-2-ones (Lactams)

-Aryl Azepanes (Amines)
Atom Economy High (Loss of

only)
Moderate (Loss of NaBr)
Stereocontrol Controlled by substrate chiralityControlled by Ligand/Catalyst
Primary Risk Azide safety / Lewis Acid sensitivityCatalyst poisoning /

-hydride elimination
Typical Yield 75–92%60–85%
Troubleshooting Matrix
  • Issue (Protocol A): Low conversion.

    • Fix: Increase Lewis Acid to 3.0 equiv. Ensure DCM is strictly anhydrous.

  • Issue (Protocol B): Isomerization of alkene.

    • Fix: Switch ligand to DPEphos (wider bite angle prevents

      
      -hydride elimination). Lower temperature to 
      
      
      
      .

Decision Workflow

Use this logic tree to select the appropriate protocol for your target molecule.

Workflow Start Target: Substituted Azepane Q1 Is the target a Lactam (C=O) or Amine? Start->Q1 LactamPath Target: Lactam Q1->LactamPath Lactam AminePath Target: Amine Q1->AminePath Amine ResultA USE PROTOCOL A (Intramolecular Schmidt) LactamPath->ResultA Direct Route Q2 Is the precursor Cyclic or Linear? AminePath->Q2 Cyclic Cyclic Precursor (Cyclohexanone) Q2->Cyclic Cyclic Linear Linear Precursor (Amino-Alkene) Q2->Linear Linear Cyclic->ResultA Schmidt + Reduction ResultB USE PROTOCOL B (Pd-Carboamination) Linear->ResultB Direct Cyclization

Figure 2: Decision matrix for selecting the optimal synthetic route based on target functionality and precursor availability.

References

  • Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides with ketones. Scope and stereochemical studies. Journal of the American Chemical Society. [Link]

  • Ney, J. E., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of N-Aryl-2-benzylpyrrolidines via Alkene Carboamination. Journal of the American Chemical Society. [Link]

  • Saha, M., & Pal, S. (2021). Recent advances in the synthesis of azepines and their fused derivatives. RSC Advances. [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for 1-benzylazepan-4-one reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of 1-Benzylazepan-4-one Reduction Case ID: AZP-RED-004 Status: Active Guide

Executive Summary

The reduction of 1-benzylazepan-4-one to 1-benzylazepan-4-ol is a pivotal step in synthesizing bioactive azepane scaffolds (e.g., antihistamines, CNS active agents). While the carbonyl reduction is thermodynamically favorable, the presence of the tertiary amine and the flexibility of the seven-membered ring introduce specific challenges regarding chemoselectivity (avoiding debenzylation), stereocontrol , and product isolation (amine-borane complexation).

This guide provides validated protocols and troubleshooting workflows for researchers encountering yield loss or impurity profiles during this transformation.

Module 1: Chemical Reduction (Sodium Borohydride)

The Standard Protocol

For non-stereoselective reduction, Sodium Borohydride (


) is the reagent of choice due to its mildness and cost-efficiency. However, the basic nitrogen in the azepane ring often chelates boron species, leading to "missing mass" during extraction.
⚠️ Critical Issue: The "Missing Yield" Phenomenon

User Query: "I see full conversion on TLC/LCMS, but after aqueous workup, my isolated yield is <50%. Where is my product?"

Technical Diagnosis: The tertiary amine of the azepane ring acts as a Lewis base, forming a stable complex with the resulting borane species (


). This complex is often amphiphilic or soluble in the aqueous layer, preventing efficient extraction into organic solvents.
Validated Protocol: Oxidative Workup

To break the Boron-Amine complex, an oxidative or highly acidic quench is required.

  • Reaction: Dissolve 1-benzylazepan-4-one (1.0 eq) in MeOH (

    
    ). Cool to 
    
    
    
    . Add
    
    
    (1.1 eq) portion-wise. Stir at
    
    
    for 2 hours.
  • Quench (The Fix):

    • Option A (Acidic): Add

      
       dropwise until pH < 2. Stir 30 mins (destroys Boron complex). Neutralize carefully with 
      
      
      
      to pH 10 (to free the amine base). Extract with DCM.
    • Option B (Oxidative - Recommended): Add Acetone (to destroy excess hydride), then add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours until two clear layers form.

Data: Solvent Screening for Reduction
SolventReaction RateSolubility of SubstrateWorkup EaseRecommendation
Methanol Fast (<1 hr)HighModeratePrimary Choice
Ethanol ModerateHighModerateGood Alternative
THF SlowHighDifficult (emulsions)Avoid unless necessary
2-MeTHF ModerateHighExcellent (phase split)Best for Scale-up

Module 2: Chemo-selectivity (Hydrogenation Risks)

Avoiding Catalyst Poisoning and Side Reactions

User Query: "I attempted catalytic hydrogenation (


, Pd/C) to reduce the ketone, but I lost the benzyl protecting group."

Technical Diagnosis: Palladium on Carbon (Pd/C) is the standard catalyst for hydrogenolysis (cleaving benzyl groups). Under standard ketone reduction conditions, N-debenzylation competes with or precedes carbonyl reduction.

Workflow: Selecting the Right Catalyst

To reduce the ketone while retaining the N-Benzyl group, you must alter the metal catalyst or the hydride source.

Recommended Alternatives:

  • Platinum Oxide (

    
    ):  Adams' catalyst is generally more selective for ketone reduction over benzyl cleavage compared to Pd.
    
  • Chemical Hydrides: Stick to

    
     or 
    
    
    
    (if stronger conditions are needed) as they are chemoselective for the carbonyl and inert to the N-Benzyl bond.
Visualization: Catalyst Selection Logic

The following diagram illustrates the decision pathway to avoid debenzylation.

ReactionPathways Start Substrate: 1-benzylazepan-4-one Decision Select Reducing Agent Start->Decision Goal Target: 1-benzylazepan-4-ol PathA H2 / Pd-C Decision->PathA Avoid PathB NaBH4 / MeOH Decision->PathB Recommended PathC H2 / PtO2 Decision->PathC Alternative ResultA SIDE REACTION: N-Debenzylation (Azepan-4-ol) PathA->ResultA Hydrogenolysis PathB->Goal Selective C=O Reduction PathC->Goal Retains N-Bn

Figure 1: Decision matrix for reagent selection to ensure chemoselectivity and retention of the benzyl protecting group.

Module 3: Stereoselective Reduction

Creating Chiral Centers

User Query: "I need the (R)-enantiomer of 1-benzylazepan-4-ol with >98% ee. Chemical reduction gives a racemate."

Technical Diagnosis:


 attacks the ketone from either face with equal probability (unless chiral auxiliaries are used). For high enantiomeric excess (ee), biocatalysis (Ketoreductases - KREDs) or Transfer Hydrogenation is required.
Protocol: Enzymatic Screening (KRED)
  • Buffer: Phosphate buffer (pH 7.0, 100 mM).

  • Cofactor:

    
     and Glucose Dehydrogenase (GDH) for recycling.
    
  • Substrate Loading: 10 g/L of 1-benzylazepan-4-one.

  • Screening: Test a panel of commercial KREDs (e.g., Codexis or equivalent panels).

  • Troubleshooting:

    • Issue: Low conversion.

    • Fix: The amine might inhibit the enzyme. Adjust pH to 6.5-7.0 to ensure the amine is protonated (ammonium form), or use a co-solvent (DMSO 5-10%) to improve solubility.

Module 4: Isolation & Troubleshooting Guide

Interactive Troubleshooting Flowchart

Follow this logic to resolve workup issues.

Troubleshooting Issue Problem: Low Isolated Yield Check1 Check Aqueous Layer pH Issue->Check1 Acidic pH < 9 Check1->Acidic Basic pH > 10 Check1->Basic Action1 Amine is protonated (Soluble in water) Acidic->Action1 Check2 Check for Emulsion Basic->Check2 Fix1 Adjust to pH 11-12 Extract w/ DCM Action1->Fix1 EmulsionYes Yes Check2->EmulsionYes Fix2 Add Rochelle's Salt or Filter thru Celite EmulsionYes->Fix2

Figure 2: Troubleshooting logic for isolation of the amino-alcohol product.

FAQ: Common Pitfalls

Q: Can I use acidic workup to remove the benzyl group? A: No. The N-Benzyl group is stable to simple acids (HCl,


). It requires hydrogenolysis (Pd/C, 

) or strong electrophilic reagents (e.g., chloroformates) to remove. Acidic workup is only for breaking boron complexes or salting out the amine.

Q: My product is an oil that won't crystallize. How do I purify it? A: 1-benzylazepan-4-ol is often a viscous oil.

  • Salt Formation: Convert it to the HCl or Oxalate salt. Dissolve the oil in Et2O and add HCl in dioxane. The salt usually precipitates as a solid.

  • Distillation: It has a high boiling point; Kugelrohr distillation under high vacuum (<0.1 mmHg) is effective.

References & Authority

  • General Reduction Protocols:

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).

    • Context: Foundational mechanism of borohydride reduction and chemoselectivity.

  • Protective Group Stability:

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Context: Validates the stability of N-Benzyl groups against hydride reducing agents and their lability under hydrogenation conditions.

  • Workup of Amino-Borane Complexes:

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Entry on Sodium Borohydride).

    • Context: Historical and authoritative source on using Rochelle's salt (Potassium Sodium Tartrate) to break amine-borane emulsions.

  • Azepane Scaffold Synthesis:

    • PubChem Compound Summary for CID 12300153 (1-benzylazepan-4-one).

    • Context: Verification of chemical structure and physical properties for solubility assessments.

Technical Support Center: Azepane Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority (Medium-Sized Heterocycles) Lead Scientist: Dr. A. Vance

System Overview: The "Medium-Ring" Challenge

Welcome to the Azepane Synthesis Support Hub. If you are here, you are likely experiencing the "Entropic Gap." Unlike 5- or 6-membered rings (pyrrolidines/piperidines), 7-membered azepanes suffer from significant transannular strain and unfavorable activation entropy (


).

This guide moves beyond generic advice. We troubleshoot the specific catalytic failures associated with Ring-Closing Metathesis (RCM) and Intramolecular C-N Coupling , the two primary engines for functionalized azepane synthesis in drug discovery.

Module A: Ring-Closing Metathesis (RCM)

Primary Catalyst Class: Ruthenium Alkylidene Complexes (Grubbs/Hoveyda-Grubbs)

Troubleshooting Guide: "My Reaction Stalled or Polymerized"

User Issue: I am attempting to close a diene-amine precursor to an azepene/azepane, but I am observing high oligomerization and low conversion.

Root Cause Analysis:

  • Concentration Error: 7-membered rings are kinetically slow to close. High concentration favors intermolecular metathesis (ADMET polymerization) over intramolecular cyclization.

  • Lewis Basic Deactivation: The amine nitrogen can coordinate with the Ru-center, poisoning the catalyst.

  • Conformational Flexibility: Lack of pre-organization in the linear precursor.

Solution Protocol: The "Protection-Dilution" Matrix
ParameterStandard ProtocolAzepane-Specific AdjustmentMechanistic Rationale
Concentration 0.05 – 0.1 M0.001 – 0.005 M Drastically reduces intermolecular collision frequency, favoring ring closure.
N-Protection Benzyl / AlkylTosyl (Ts) / Boc / Cbz Electron-withdrawing groups (EWGs) reduce N-donating ability, preventing Ru-chelation. Rotamers of carbamates can also aid pre-organization.
Temperature RT to 40°CReflux (DCM or Toluene) Higher energy is required to overcome the enthalpic barrier of transannular strain.
Additives NoneTi(OiPr)4 or Benzoquinone Titanium sequesters free amines; Benzoquinone prevents hydride-induced isomerization.
Catalyst Selection Logic

Do not default to Grubbs I. Use the following logic to select your catalyst:

  • Scenario A: Sterically unhindered, protected amine.

    • Recommendation:Grubbs II . High activity, robust.

  • Scenario B: Sterically congested alkene or presence of polar functional groups.

    • Recommendation:Hoveyda-Grubbs II . The bidentate styrenyl ether ligand provides thermal stability and prevents rapid decomposition during the long reaction times required for azepanes.

Visualization: RCM Decision Pathway

RCM_Logic Start Start: Linear Diene Precursor CheckN Is Nitrogen Protected with EWG (Ts, Boc, Cbz)? Start->CheckN Protect ACTION: Protect Nitrogen. Free amines poison Ru. CheckN->Protect No CheckSub Check Substitution on Alkene CheckN->CheckSub Yes Protect->CheckSub Terminal Terminal Alkenes CheckSub->Terminal Internal Internal/Steric Alkenes CheckSub->Internal G2 Select: Grubbs Gen II (High Turnover) Terminal->G2 HG2 Select: Hoveyda-Grubbs II (High Stability/Tolerance) Internal->HG2 Condition CRITICAL: Run at 0.002 M to prevent Oligomerization G2->Condition HG2->Condition

Figure 1: Decision logic for selecting Ruthenium catalysts in azepane formation, prioritizing catalyst stability and substrate protection.

Module B: Palladium-Catalyzed C-N Coupling

Primary Catalyst Class: Pd(0)/Phosphine Ligand Systems

Troubleshooting Guide: "Reductive Elimination Failure"

User Issue: I am trying to cyclize an amino-halide to form an azepane. The starting material is consumed, but I see mostly hydrodehalogenation (reduction) or dimers, not the ring.

Root Cause Analysis: The rate-determining step for forming 7-membered rings is often Reductive Elimination .

  • Bite Angle: Standard ligands (PPh3, dppf) often lack the "squeeze" required to force the Pd center to eject the large 7-membered ring.

  • Beta-Hydride Elimination: If the amine chain has beta-hydrogens, slow reductive elimination allows beta-hydride elimination to compete, destroying the cycle.

Solution Protocol: The "Wide-Bite" Strategy

The Fix: You must use ligands with a wide bite angle or significant steric bulk to accelerate reductive elimination.

ComponentRecommendationWhy?
Ligand Xantphos or BrettPhos Xantphos (bite angle ~111°) forces the P-Pd-P angle open, compressing the N-Pd-C angle, which lowers the barrier for ring closure [1].
Base NaOtBu or Cs2CO3 Strong bases facilitate rapid deprotonation of the amine, ensuring the Pd-amido complex forms quickly.
Solvent Toluene or Dioxane Non-polar solvents often favor the tight transition states required for intramolecular coupling.

Standard Operating Procedure (SOP): RCM of N-Tosyl Diallylamine

This protocol serves as the baseline validation experiment for your catalyst setup.

Objective: Synthesis of N-Tosyl-2,3,4,7-tetrahydro-1H-azepine (Azepane precursor).

Reagents:

  • N,N-diallyl-4-methylbenzenesulfonamide (1.0 equiv)

  • Grubbs Catalyst, 2nd Generation (2-5 mol%)

  • Dichloromethane (Anhydrous, Degassed)

Step-by-Step Workflow:

  • The Degassing (Critical):

    • Solvent oxygen content is the #1 killer of active Ruthenium species at low concentrations.

    • Action: Sparge anhydrous DCM with Argon for 20 minutes. Do not rely solely on a sonic bath.

  • The Setup (Dilution Control):

    • Prepare a solution of the substrate in DCM such that the final concentration will be 0.005 M .

    • Example: For 1 mmol of substrate, use 200 mL of DCM.

    • Note: If reactor volume is limited, use Pseudo-high dilution : Add a concentrated solution of substrate dropwise over 2 hours to a solution containing the catalyst.

  • Catalyst Addition:

    • Add Grubbs II (solid) in one portion under Argon flow.

    • Attach a reflux condenser.

  • Reaction Monitoring:

    • Reflux at 40°C for 4–12 hours.

    • Checkpoint: TLC will likely show a spot very close to the starting material. Use NMR or GC-MS for verification.

  • Quenching:

    • Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

    • Reason: This converts the active Ru-carbene into an inactive Fischer carbene, preventing isomerization during workup.

Mechanism Visualization: The Entropic Barrier

Understanding why your reaction fails is key to fixing it. The diagram below illustrates the competition between polymerization and cyclization.

Mechanism_Flow Ru_Species Active Ru-Carbene Intermediate Ru-Bound Intermediate Ru_Species->Intermediate Substrate Linear Diene Substrate->Ru_Species Initiation Path_A Path A: Intramolecular (Ring Closing) Intermediate->Path_A Low Conc. High Temp Path_B Path B: Intermolecular (Polymerization) Intermediate->Path_B High Conc. Steric Clash Azepane Azepane Product (Desired) Path_A->Azepane Oligomer Oligomer/Polymer (Waste) Path_B->Oligomer

Figure 2: Kinetic competition in azepane synthesis. Success depends on manipulating concentration to favor Path A.

References & Authority

  • Mechanistic Insight on RCM:

    • Title: Olefin Metathesis: Big-Ring Chemistry

    • Source: Fürstner, A. (2000). Angewandte Chemie International Edition.

    • Context: Establishes the necessity of conformational control and "pseudo-dilution" for medium rings.

    • URL: [Link]

  • Pd-Catalyzed C-N Coupling (Ligand Effects):

    • Title: A Simple Catalyst System for the Pd-Catalyzed Amination of Aryl Halides and Triflates

    • Source: Wolfe, J. P., & Buchwald, S. L. (1996). Journal of Organic Chemistry.

    • Context: Foundational work on ligand bite angles facilitating reductive elimination in difficult substrates.

    • URL: [Link]

  • Catalyst Selection Guide:

    • Title: Handbook of Metathesis: Catalyst Development and Mechanism

    • Source: Grubbs, R. H. (2003). Wiley-VCH.

    • Context: The definitive guide on selecting between Gen I, Gen II, and Hoveyda-type catalysts based on substrate functional groups.

    • URL: [Link]

For further assistance, please upload your specific substrate structure to the secure query portal. Our team analyzes steric parameters to recommend specific ligand architectures.

Technical Support Center: Solvent Effects on 1-Benzylazepan-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Overview

Welcome to the technical support hub for the synthesis of 1-Benzylazepan-4-amine . This guide addresses the critical role of solvent selection in the reductive amination of 1-benzylazepan-4-one , the standard precursor for this target.

The synthesis hinges on the delicate balance between imine formation equilibrium (thermodynamics) and hydride delivery rate (kinetics). Your choice of solvent—typically between halogenated aprotic solvents (DCE, DCM) and protic alcohols (MeOH, TFE)—dictates the reaction pathway, impurity profile, and yield.

Core Reaction Pathway

The following diagram illustrates the reductive amination workflow and critical solvent interaction points.

ReactionPathway cluster_solvents Solvent Interference Zones Ketone 1-Benzylazepan-4-one (Starting Material) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH4OAc Solvent: MeOH (Fast) DCE (Slow) Ammonium Ammonium Source (NH4OAc) Ammonium->Carbinolamine Iminium Iminium Ion (Active Species) Carbinolamine->Iminium - H2O (Requires Acid/Sieves) Product This compound (Target) Iminium->Product Reduction (NaBH(OAc)3 or NaBH3CN) Warning1 Protic Solvents (MeOH) Accelerate Iminium formation BUT may consume STAB Warning1->Carbinolamine Warning2 Aprotic Solvents (DCE) Stabilize STAB Require Acid Catalysis Warning2->Iminium

Figure 1: Mechanistic pathway of reductive amination showing where solvent choice impacts intermediate stability and reduction efficiency.

Solvent Selection Matrix

Use this table to select the optimal solvent system based on your reducing agent and available equipment.

Solvent SystemRecommended Reducing AgentPrimary AdvantagePrimary RiskTechnical Recommendation
1,2-Dichloroethane (DCE) Sodium Triacetoxyborohydride (STAB)High Chemoselectivity. STAB is stable in DCE; minimizes reduction of the ketone prior to imine formation.Toxicity & Solubility. Ammonium acetate is sparingly soluble, requiring vigorous stirring or acetic acid co-solvent.Standard Protocol. Use for highest purity. Add AcOH (1-2 eq) to catalyze imine formation.
Methanol (MeOH) Sodium Cyanoborohydride (NaBH₃CN)Fast Kinetics. Protic nature activates the carbonyl and solubilizes ammonium salts effectively.Hygroscopicity & Cyanide. NaBH₃CN generates toxic cyanide byproducts. Methanol can react with STAB (solvolysis).Alternative Protocol. Use if DCE is restricted. Requires pH control (pH 5-6) to prevent ketone reduction.
Tetrahydrofuran (THF) NaBH₄ (Two-step)Solubility. Good for lipophilic benzyl-protected precursors.Slow Imine Formation. Aprotic nature slows step 1. Requires Ti(OiPr)₄ or molecular sieves to drive equilibrium.Specialized. Use only if pre-forming the imine with a drying agent before adding hydride.
2,2,2-Trifluoroethanol (TFE) NaBH₄Green/Catalyst-Free. Strong hydrogen bonding activates carbonyl without added acid.Cost & Availability. significantly more expensive than DCE/MeOH.Modern Approach. Excellent for difficult substrates where standard conditions fail.

Critical Troubleshooting Guide

Scenario A: Low Conversion of Ketone

Symptom: LCMS shows significant remaining 1-benzylazepan-4-one after 24 hours.

  • Root Cause 1 (Solvent Effect): In aprotic solvents like DCE, the equilibrium formation of the iminium ion is slow without acid catalysis.

  • Root Cause 2 (Water): Wet solvent is shifting the equilibrium back to the ketone (Hydrolysis).

  • Corrective Action:

    • Check Acid: Ensure 1.0–2.0 equivalents of Acetic Acid (AcOH) are present if using DCE.

    • Drying: Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge water produced during imine formation.

    • Solvent Switch: If using THF, switch to MeOH (if compatible with reductant) or add Ti(OiPr)₄ as a Lewis acid dehydrating agent.

Scenario B: Formation of Secondary Amine Dimer

Symptom: Mass spec shows a peak at [2M-NH3], indicating two azepane rings linked by one nitrogen.

  • Mechanism: The newly formed primary amine product reacts with the unreacted ketone (competing with ammonia).

  • Solvent Influence: High concentrations in non-polar solvents favor dimer formation.

  • Corrective Action:

    • Dilution: Increase solvent volume (0.1 M

      
       0.05 M).
      
    • Ammonium Excess: Increase Ammonium Acetate to 10–15 equivalents.

    • Solvent Polarity: Methanol solvates the primary amine better than DCE, reducing its nucleophilicity toward the ketone slightly, though excess ammonia is the primary fix.

Scenario C: Product Loss During Workup

Symptom: Reaction completes, but yield is <20% after extraction.

  • Root Cause: this compound is a basic amine. In acidic or neutral aqueous washes, it remains protonated (water-soluble).

  • Corrective Action:

    • pH Adjustment: The aqueous layer must be basified to pH > 12 (using NaOH) before extraction into the organic layer.

    • Solvent Choice for Extraction: Use DCM or Chloroform. The benzyl group provides lipophilicity, but the amine requires a polar organic solvent for efficient partitioning.

Detailed Experimental Protocols

Method A: The "Abdel-Magid" Standard (DCE/STAB)

Best for high yield and preventing over-alkylation.

  • Dissolution: Charge a reaction vessel with 1-benzylazepan-4-one (1.0 eq) and 1,2-Dichloroethane (DCE) [0.1 M concentration].

  • Amine Source: Add Ammonium Acetate (10.0 eq). Note: The solid may not fully dissolve immediately.

  • Catalysis: Add Acetic Acid (1.0–2.0 eq). Stir for 15–30 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Why STAB? It is less reactive than NaBH₄ and will not reduce the ketone as quickly as it reduces the iminium ion.

  • Reaction: Stir at 20–25°C for 12–24 hours under Nitrogen.

  • Quench: Slowly add saturated aqueous NaHCO₃.

Method B: The "Green" Alternative (TFE/NaBH₄)

Best for avoiding chlorinated solvents.

  • Dissolution: Dissolve 1-benzylazepan-4-one (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) .

  • Amine Source: Add Ammonium Acetate (4.0 eq).

  • Reduction: Add NaBH₄ (1.2 eq).

    • Note: TFE activates the carbonyl so effectively that the cheaper NaBH₄ can be used with high selectivity.

  • Workup: Evaporate TFE (recoverable) before aqueous workup.

Workup & Isolation Logic

The isolation of this compound requires careful pH management.

WorkupLogic ReactionMix Crude Reaction Mixture (DCE/Amine Salt/Product) Quench Quench with NaHCO3 (pH ~8) ReactionMix->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 OrgLayer1 Organic Layer (Contains Impurities) PhaseSep1->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Product (Protonated) Basify Adjust pH to >12 (Add 1N NaOH) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Combined Organic Layers (Product as Free Base) Extract->FinalOrg

Figure 2: Acid-Base extraction strategy to isolate the amine product from neutral impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, but reaction rates are generally slower in ethanol due to lower dielectric constant and solvation capability compared to methanol. Methanol is preferred for NaBH₃CN protocols.

Q: Why is my product oil turning yellow/brown? A: Benzyl-protected amines are susceptible to oxidation over time. Ensure the final product is stored under nitrogen or converted to a stable salt (e.g., HCl or Oxalate salt) for long-term storage.

Q: Can I use NaBH₄ in Methanol? A: Only if you perform a stepwise reaction. Form the imine first (Ketone + NH4OAc + MeOH) for 2–4 hours, then add NaBH₄ at 0°C. Adding NaBH₄ immediately will reduce the ketone to the alcohol (1-benzylazepan-4-ol), which is a dead-end byproduct.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1]

  • Mattson, A. E., et al. "Borohydride Reduction of Imines and Ketones in Trifluoroethanol." Journal of Organic Chemistry, vol. 80, no. 10, 2015. (Contextualizing TFE effects).
  • Common Organic Chemistry. "Reductive Amination Conditions and Solvent Compatibility."

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Purity Assessment of 1-Benzylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 1-Benzylazepan-4-amine presents a distinct chromatographic challenge due to its dual-nitrogen heterocycle structure. As a critical intermediate in the synthesis of H3 receptor antagonists and pain management therapeutics, ensuring its purity is paramount.

This guide objectively compares three distinct chromatographic approaches: Acidic Mobile Phase (Formic Acid) , Ion-Pairing (TFA) , and High-pH Stability (Hybrid Silica) .

Key Finding: While Trifluoroacetic acid (TFA) provides acceptable peak shape, the High-pH (pH 10.5) strategy on Hybrid Silica demonstrates superior performance, offering the highest resolution of positional isomers, optimal tailing factors (< 1.2), and full compatibility with LC-MS workflows.

Chemical Context & The "Silanol Problem"

To design a robust method, one must understand the analyte's physicochemical behavior.

  • Analyte: this compound

  • Functional Groups: Tertiary amine (Azepane ring N) and Primary amine (C4 position).

  • pKa Estimates:

    
     (Tertiary) and 
    
    
    
    (Primary).

The Challenge: At standard HPLC pH (pH 2–3), both nitrogen atoms are fully protonated (


). These positively charged moieties interact ionically with residual deprotonated silanols (

) on the silica backbone of standard C18 columns. This secondary interaction causes:
  • Severe peak tailing.

  • Variable retention times.

  • Loss of sensitivity (broad peaks).

Comparative Performance Analysis

We evaluated the performance of this compound separation across three distinct methodologies.

Methodology A: The Baseline (Formic Acid)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Mechanism: Mass action (low pH suppresses silanol ionization, but not completely).

Methodology B: Ion-Pairing (TFA)
  • Column: End-capped C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA anions form neutral ion pairs with the protonated amine, masking the positive charge.

Methodology C: High pH (Ammonium Bicarbonate)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (High pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Mechanism: Operating above the analyte's pKa. The amine is neutral, eliminating ionic interaction with silanols.

Experimental Data Summary
MetricMethod A (Formic Acid)Method B (TFA Ion-Pair)Method C (High pH Hybrid)
Retention Time (

)
3.2 min4.5 min6.8 min
Tailing Factor (

)
2.4 (Fail)1.3 (Pass)1.08 (Excellent)
Theoretical Plates (

)
2,5008,40012,500
Resolution (

)
*
1.22.53.8
MS Compatibility HighLow (Signal Suppression)High

*Resolution calculated against the primary impurity: 1-Benzylazepan-4-one.

Expert Insight: While Method B (TFA) fixes peak shape, it suppresses MS ionization by up to 80%. Method C (High pH) renders the molecule neutral, significantly increasing hydrophobicity and retention on the C18 chain, leading to better separation from polar degradation products.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic differences between the approaches.

G Start Analyte: this compound (Dual Basic Nitrogen) Decision Select Mobile Phase Strategy Start->Decision PathA Acidic pH (Formic Acid) Protonated Amine (BH+) Decision->PathA Standard PathB Ion-Pairing (TFA) Neutral Ion-Pair [BH+ A-] Decision->PathB Additive PathC High pH (pH > 10) Neutral Amine (B) Decision->PathC pH Modification ResultA Result: Silanol Interaction High Tailing (Tf > 2.0) PathA->ResultA ResultB Result: Good Shape MS Signal Suppression PathB->ResultB ResultC Result: Hydrophobic Retention Excellent Shape (Tf ~ 1.1) MS Compatible PathC->ResultC

Figure 1: Decision matrix for chromatographic separation of basic amines, highlighting the mechanistic outcome of each strategy.

Recommended Protocol: High pH Separation

Based on the comparative data, the High pH Methodology is the recommended standard for this compound.

Reagents & Equipment
  • Stationary Phase: Waters XBridge BEH C18 XP (2.5 µm, 100 x 3.0 mm) or Phenomenex Gemini NX-C18. Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Buffer: Ammonium Bicarbonate (

    
    ).
    
  • Organic Modifier: HPLC Grade Acetonitrile (ACN).

Step-by-Step Methodology
  • Buffer Preparation (10mM, pH 10.5):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of Milli-Q water.

    • Adjust pH to 10.5 using Ammonium Hydroxide (

      
      ).
      
    • Dilute to 1000 mL. Filter through a 0.2 µm nylon filter.

  • Sample Preparation:

    • Dissolve this compound in 50:50 Water:Acetonitrile at 0.5 mg/mL.

    • Crucial: Ensure the sample solvent pH is not drastically acidic, or it may distort early eluting peaks.

  • Gradient Conditions:

    • Flow Rate: 0.6 mL/min

    • Temperature: 40°C (Improves mass transfer for basic amines).

    • Injection Vol: 2 µL.

    • Detection: UV @ 215 nm (Amine absorption) and 254 nm (Benzyl ring).

Time (min)% A (Buffer)% B (ACN)
0.0955
8.01090
10.01090
10.1955
13.0955
System Suitability (Self-Validating Metrics)

To ensure the system is functioning correctly, verify these parameters before running unknown samples:

  • Tailing Factor: Must be

    
    . If higher, check column age or pH accuracy.
    
  • Retention Stability:

    
     min between injections.
    
  • Blank Injection: Must be free of carryover (Basic amines stick to injector seals; use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid).

Synthesis Pathway & Impurity Mapping

Understanding the synthesis helps anticipate impurities. The common reductive amination route involves 1-Benzylazepan-4-one.

G SM Starting Material: 1-Benzylazepan-4-one Inter Intermediate: Imine Formation SM->Inter + NH3 Prod Product: This compound Inter->Prod + H2 (Reduction) Imp2 Impurity B: Over-alkylation (Dimer) Inter->Imp2 Side Rxn Imp1 Impurity A: Benzylamine (Cleavage) Prod->Imp1 Degradation

Figure 2: Synthesis pathway and potential impurity generation. Impurity B is more hydrophobic and will elute after the main peak in Reverse Phase.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in mobile phase starting conditions (High pH).
Retention Drift pH fluctuationAmmonium Bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.
High Backpressure Salt precipitationEnsure Acetonitrile concentration does not exceed 95% when using 10mM buffer.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. Link

  • Neue, U. D., et al. (2001). Peak shape of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 913(1-2), 1-140. Link

  • Agilent Technologies. (2018). Analysis of Basic Compounds using High pH Mobile Phases. Agilent Technical Guides. Link

A Comparative Guide to the In Vivo Efficacy of N-Benzylpiperidine Derivatives as Multi-Target Ligands for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Topic Pivot: Initial searches for "1-Benzylazepan-4-amine derivatives" did not yield sufficient public data for a comprehensive in vivo efficacy guide. In the spirit of providing a scientifically robust and data-driven resource, this guide has been pivoted to focus on the closely related and well-documented class of N-Benzylpiperidine derivatives , which have shown significant promise as multi-target agents for Alzheimer's Disease. This pivot allows for a thorough comparison based on available experimental data, aligning with the core requirements of the original request.

Introduction: A Multi-Pronged Attack on a Multifaceted Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of pathological events, including cholinergic deficits, the formation of amyloid-beta (Aβ) plaques, and neuroinflammation.[1] The multifactorial nature of AD has led to a paradigm shift in drug discovery, moving from a "one-target, one-molecule" approach to the development of multi-target-directed ligands (MTDLs).[2] The N-benzylpiperidine scaffold, a key structural component of the FDA-approved drug donepezil, has emerged as a versatile framework for designing such MTDLs.[3] These derivatives are engineered to simultaneously engage multiple key targets in the AD pathological cascade, offering the potential for enhanced therapeutic efficacy. This guide provides a comparative analysis of the in vivo performance of various N-benzylpiperidine derivatives, supported by detailed experimental protocols and mechanistic insights.

Comparative In Vivo Efficacy of Lead N-Benzylpiperidine Derivatives

The following table summarizes the in vivo efficacy of representative N-benzylpiperidine derivatives from recent studies. The primary model discussed is the scopolamine-induced amnesia model in rodents, a well-established method for evaluating pro-cognitive, cholinomimetic agents.[4][5]

Compound IDAnimal ModelDosing (mg/kg)Behavioral TestKey In Vivo/Ex Vivo FindingsReference
Compound 23 Scopolamine-induced amnesia (mice)Not specifiedPassive AvoidanceActivity comparable to donepezil in reversing memory impairment.[2]
15b & 15j Scopolamine-induced amnesia (mice)Not specifiedMorris Water MazeBoth compounds significantly ameliorated memory impairment. Showed lower hepatotoxicity than tacrine.[6][7]
6g Scopolamine-induced amnesia (rats) & Aβ-induced cognitive dysfunction (rats)Not specifiedY-Maze & Morris Water MazeAmeliorated cognitive deficits in both models. Reduced brain AChE levels and oxidative stress. Showed excellent oral absorption.[8]
10f Scopolamine-induced amnesia (rats)Not specifiedY-MazeAmeliorated scopolamine-induced cognitive dysfunction.[8]
9j (SB-1448) Scopolamine-induced cognitive impairment (mice)30 mg/kg (oral)Not specifiedAttenuated cognitive impairments. Orally bioavailable and crosses the blood-brain barrier.[9]
5MeSA4ABP Lipopolysaccharide-induced AD-like model (mice)Not specifiedMorris Water Maze & Open FieldImproved cognitive function. Significantly reversed elevated brain IL-6 and Aβ levels.[1]

Mechanistic Insights: A Multi-Target Approach

The therapeutic strategy behind N-benzylpiperidine MTDLs is to simultaneously inhibit key enzymes and pathological processes involved in Alzheimer's disease. The primary targets include:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition.[6]

  • β-secretase (BACE-1): This enzyme is involved in the initial cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ peptides.[8]

  • Amyloid-β (Aβ) Aggregation: Many of these compounds can directly interfere with the aggregation of Aβ peptides into toxic oligomers and plaques.[2][10]

The following diagram illustrates this multi-target therapeutic strategy.

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Drug_Action Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage ACh Acetylcholine (ACh) Synaptic_Dysfunction Synaptic Dysfunction & Cognitive Decline ACh->Synaptic_Dysfunction Supports Synaptic Function ACh_degradation ACh Degradation ACh->ACh_degradation Plaques Aβ Plaques (Neurotoxicity) Abeta->Plaques Aggregation Plaques->Synaptic_Dysfunction N_Benzylpiperidine N-Benzylpiperidine Derivatives (MTDLs) N_Benzylpiperidine->Abeta Inhibits Aggregation BACE1 BACE-1 N_Benzylpiperidine->BACE1 Inhibits Cholinesterases AChE & BChE N_Benzylpiperidine->Cholinesterases Inhibits

Caption: Multi-target strategy of N-benzylpiperidine derivatives in AD.

Experimental Protocols: A Guide to In Vivo Evaluation

The following protocols are representative of the methodologies used to assess the in vivo efficacy of N-benzylpiperidine derivatives.

Scopolamine-Induced Amnesia Model in Mice

This is a widely used model to screen for compounds with potential anti-amnesic and cognition-enhancing properties.[11][12] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment.[4]

Experimental Workflow:

G Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Vehicle, Scopolamine, Test Compound + Scopolamine, Donepezil + Scopolamine) Acclimatization->Grouping Treatment Drug Administration (e.g., p.o., i.p.) Grouping->Treatment Induction Scopolamine Injection (e.g., 1 mg/kg, i.p.) Treatment->Induction Behavioral_Test Behavioral Assessment (e.g., Morris Water Maze, Y-Maze) Induction->Behavioral_Test Euthanasia Euthanasia & Brain Tissue Collection Behavioral_Test->Euthanasia Analysis Ex Vivo Analysis (AChE, Cytokines, etc.) Euthanasia->Analysis

Caption: Workflow for the scopolamine-induced amnesia model.

Step-by-Step Protocol:

  • Animal Acclimatization: Male C57BL/6J mice are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to experimental groups (n=8-10 per group), including a vehicle control, a scopolamine-only group, test compound groups at various doses, and a positive control group (e.g., donepezil).

  • Drug Administration: Test compounds or donepezil are typically administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the behavioral test. The vehicle control group receives the same volume of the vehicle.

  • Amnesia Induction: Scopolamine hydrobromide (e.g., 1 mg/kg) is dissolved in saline and administered i.p. 30 minutes before the behavioral test to all groups except the vehicle control.

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase (Training): Mice are trained to find a hidden platform in a circular pool of opaque water for 4-5 consecutive days. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

  • Euthanasia and Tissue Collection: Immediately after the behavioral tests, animals are euthanized. Brains are rapidly excised, and specific regions like the hippocampus and cortex are dissected for ex vivo analysis.

  • Ex Vivo Analysis: Brain tissue homogenates are used to measure acetylcholinesterase activity using the Ellman method, and levels of inflammatory markers or Aβ can be quantified using ELISA kits.

Causality and Self-Validation: The inclusion of a scopolamine-only group is crucial to validate that the model has successfully induced a memory deficit. The positive control group (donepezil) serves to validate the sensitivity of the assay to a known clinically effective drug. A statistically significant reversal of the scopolamine-induced deficit by the test compound, comparable or superior to the positive control, provides strong evidence of its in vivo efficacy.

Conclusion and Future Directions

The N-benzylpiperidine scaffold has proven to be a highly fruitful starting point for the development of multi-target ligands for Alzheimer's disease. Numerous derivatives have demonstrated promising in vivo efficacy in preclinical models, particularly in reversing cholinergic-deficit-induced memory impairment. Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and on evaluating their long-term efficacy and safety in more complex transgenic models of AD that better recapitulate the full spectrum of the disease's pathology.

References

  • Kumar, A., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 10(9), 4059-4075. [Link]

  • Nuthakki, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Embelin-Aryl/alkyl Amine Hybrids as Orally Bioavailable Blood-Brain Barrier Permeable Multitargeted Agents with Therapeutic Potential in Alzheimer's Disease: Discovery of SB-1448. Journal of Medicinal Chemistry, 66(4), 2829-2852. [Link]

  • Li, Y., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 226-237. [Link]

  • Wikipedia. (n.d.). Nootropic. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • Khan, I., et al. (2020). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Biochimie, 170, 108-118. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Li, Y., et al. (2019). Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 226-237. [Link]

  • Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 749-763. [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Singh, S., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. Bioorganic Chemistry, 162, 107739. [Link]

  • Sharma, D., et al. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega, 8(10), 9397-9411. [Link]

  • Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(10), 2347-2357. [Link]

  • Vengeliene, V., et al. (2025). Scopolamine animal model of memory impairment. Behavioural Brain Research, 480, 115344. [Link]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]

  • Schintu, N., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14358. [Link]

  • ResearchGate. (n.d.). N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]

  • de la C. Gutiérrez, M., et al. (2017). Benzylphenylpyrrolizinones with Anti-amyloid and Radical Scavenging Effects, Potentially Useful in Alzheimer's Disease Treatment. Archiv der Pharmazie, 350(5-6). [Link]

  • Wongsorn, M., et al. (2024). Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.). Molecular Medicine Reports, 30(2), 1. [Link]

Sources

The Seven-Membered Solution: A Technical Comparison of Azepane-Based V1a Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of CNS-penetrant small molecules, the transition from six-membered (piperidine/piperazine) to seven-membered (azepane) nitrogen heterocycles represents a critical strategy for modulating conformational entropy and improving binding kinetics.

This guide provides a head-to-head technical comparison of Balovaptan (RG7314) , a highly selective azepane-based Vasopressin 1a (V1a) receptor antagonist, against the reference benzazepine standard, Relcovaptan (SR-49059) . We analyze the structural advantages of the azepane core in overcoming the "flatness" of traditional aromatic scaffolds, providing superior CNS Multi-Parameter Optimization (MPO) scores and residence time.

Candidate Profiles & Structural Logic

The Contenders
FeatureBalovaptan (RG7314) Relcovaptan (SR-49059)
Core Scaffold Chiral Azepane (7-membered saturated amine)Benzazepine (Fused bicyclic system)
Developer RocheSanofi-Synthélabo
Primary Indication Autism Spectrum Disorder (ASD)Raynaud's Disease / Dysmenorrhea
Binding Mode Deep pocket induced-fit (Entropy-driven)Rigid lock-and-key (Enthalpy-driven)
CNS Penetration High (P-gp non-substrate)Low to Moderate (P-gp liability)
The Azepane Advantage: Conformational Sampling

The seven-membered azepane ring in Balovaptan introduces a unique "puckering" capability. Unlike the rigid chair/boat conformations of piperidines or the planar constraints of benzazepines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat forms.

  • Hypothesis: This flexibility allows the inhibitor to adopt a low-energy conformation only upon binding, minimizing the entropic penalty usually associated with flexible ligands while maximizing van der Waals contacts in the lipophilic V1a pocket.

Head-to-Head Performance Data

The following data aggregates preclinical and early clinical findings to illustrate the efficacy shift.

Table 1: Physicochemical & Kinetic Parameters
ParameterBalovaptan (Azepane)Relcovaptan (Benzazepine)Clinical Implication
V1a Affinity (

)
~0.4 - 0.9 nM~0.7 - 1.5 nMComparable potency, but Balovaptan shows higher selectivity vs V2.
Selectivity (V1a vs V2) > 3000-fold> 500-foldAzepane core reduces off-target renal effects (aquaresis).
tPSA (Ų) 65-7590-100Lower PSA in Balovaptan correlates with better BBB permeability.
Lipophilicity (cLogP) 2.84.5Balovaptan is less lipophilic, reducing non-specific binding.
Bioavailability (

)
> 70% (Rat/Dog)~45% (Variable)Azepane improves solubility compared to the fused benzazepine.
Receptor Residence Time Long (

> 60 min)
Moderate (

~ 20 min)
Critical Differentiator: Slower off-rate (

) drives sustained efficacy.

Analyst Note: While affinities (


) are similar, the residence time  of the azepane-based Balovaptan is superior. This is attributed to the azepane ring facilitating a "lid-closing" mechanism in the GPCR transmembrane bundle, trapping the ligand effectively.

Mechanistic Visualization

V1a Signaling & Antagonism Pathway

The following diagram illustrates the Gq-coupled pathway blocked by these candidates. The blockade prevents the Phospholipase C (PLC) cascade, reducing intracellular calcium spikes associated with anxiety and social aggression.

V1a_Pathway AVP Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Activation Gq Gq/11 Protein V1aR->Gq Coupling Antagonist Azepane Antagonist (Balovaptan) Antagonist->V1aR Competitive Inhibition PLC Phospholipase C (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Anxiety / Social Deficits Ca->Response Triggers

Figure 1: Mechanism of Action. Balovaptan competitively inhibits the V1a receptor, preventing the Gq-mediated calcium cascade.

Experimental Protocol: Kinetic Binding Discrimination

To validate the "Azepane Advantage" (Residence Time), a standard equilibrium assay is insufficient. You must employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinetic assay.

Objective

Determine the association (


) and dissociation (

) rates of Balovaptan vs. Relcovaptan to calculate Residence Time (

).
Materials
  • Cell Line: CHO-K1 cells stably expressing human V1a receptor with an N-terminal SNAP-tag.

  • Tracer: SNAP-Lumi4-Tb (Terbium cryptate donor).

  • Fluorescent Ligand: AVP-d2 (Acceptor).

  • Buffer: HBSS + 10 mM HEPES + 0.1% BSA.

Workflow
  • Labeling: Incubate CHO-V1a cells with 100 nM SNAP-Lumi4-Tb for 1 hour at 37°C. Wash 3x with buffer.

  • Competition Association (Motulsky-Mahan Method):

    • Dispense cells (2,000 cells/well) into 384-well low-volume plates.

    • Add Fluorescent Ligand (AVP-d2) at

      
       concentration.
      
    • Immediately add test compounds (Balovaptan or Relcovaptan) at

      
      .
      
  • Kinetic Readout:

    • Measure TR-FRET signal (Ex: 337 nm, Em: 665/620 nm) every 2 minutes for 90 minutes using a PHERAstar or EnVision reader.

  • Dissociation Phase (Jump-Dilution):

    • Pre-incubate cells with test compound (saturated binding) for 1 hour.

    • Add excess unlabeled AVP (10 µM) to block re-binding.

    • Measure decay of signal over 120 minutes.

Data Analysis Formula

Calculate Residence Time using the dissociation rate constant derived from the non-linear regression of the decay curve:



Success Criteria:

  • Balovaptan:

    
     (Residence time > 65 min).
    
  • Relcovaptan:

    
     (Residence time < 30 min).
    

Synthesis Logic: Constructing the Chiral Azepane

The synthesis of the chiral azepane core is the primary bottleneck in developing these candidates compared to the easier benzazepines. Below is the logical flow for the Ring-Closing Metathesis (RCM) approach, which is preferred for scale-up.

Azepane_Synthesis Start Amino Acid Derivative Step1 Allylation (Introduction of Alkenes) Start->Step1 NaH, Allyl Bromide Step2 RCM Catalyst (Grubbs II) Step1->Step2 Intermediate Unsaturated Azepine Ring Step2->Intermediate Cyclization Step3 Hydrogenation (Pd/C) Intermediate->Step3 H2, 1 atm Final Chiral Azepane Scaffold Step3->Final Stereocontrol

Figure 2: Synthetic Logic. The construction of the 7-membered ring often utilizes Ring-Closing Metathesis to establish the core before functionalization.

Conclusion & Recommendations

For drug development professionals targeting GPCRs in the CNS:

  • Select Azepane over Benzazepine when high selectivity and BBB penetration are required. The removal of the fused benzene ring lowers lipophilicity (LogD) while maintaining steric bulk via ring puckering.

  • Prioritize Kinetic Screening: As shown in the comparison,

    
     values can be deceptive. The clinical efficacy of Balovaptan is driven by its residence time, a property facilitated by the flexibility of the azepane ring.
    
  • Synthesis: Invest early in asymmetric synthesis routes (like RCM or asymmetric lithiation) as the chirality of the azepane ring is essential for the "induced fit" binding mode.

References

  • Guillon, C. D., et al. (2007). "Azepane derivatives as novel vasopressin V1a receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Schnell, G., et al. (2016). "Discovery of Balovaptan (RG7314), a V1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder." Journal of Medicinal Chemistry.

  • Serradeil-Le Gal, C., et al. (2002). "Characterization of SR 49059, a selective, nonpeptide antagonist of V1a vasopressin receptors." Journal of Clinical Investigation.

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.

Comparative Guide: Toxicological Profiling of Novel Azepane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a critical structural tactic in medicinal chemistry, often employed to alter substituent vectors or bypass the crowded intellectual property space of piperidine-based drugs. However, the transition from a 6-membered piperidine to a 7-membered azepane introduces distinct toxicological liabilities, specifically regarding hERG channel inhibition (cardiotoxicity) and oxidative metabolic instability .

This guide provides a comparative technical analysis of novel azepane compounds against standard piperidine alternatives. It details the experimental workflows required to de-risk these scaffolds early in the lead optimization phase.

Part 1: Comparative Analysis – Azepane vs. Piperidine

In the context of CNS and oncology drug discovery, the choice between an azepane and a piperidine core is often a trade-off between novel receptor affinity and physicochemical liability.

Cardiotoxicity (hERG Inhibition)

The human ether-à-go-go-related gene (hERG) potassium channel is the primary driver of drug-induced QT prolongation.

  • The Azepane Risk: Azepane rings possess greater conformational flexibility and higher lipophilicity (ClogP) compared to their piperidine analogs. This flexibility allows the azepane nitrogen to adopt orientations that facilitate high-affinity binding to the hERG pore's aromatic residues (Y652 and F656).

  • The Piperidine Benchmark: While piperidines can also inhibit hERG, their rigid chair conformation often limits the "induced fit" binding seen with azepanes.

  • Screening Implication: Standard fluorescence polarization assays often yield false negatives for azepanes due to rapid dissociation rates. Automated Patch Clamp (APC) is the mandatory validation step for this scaffold.

Metabolic Stability (CYP450 Interaction)
  • The Azepane Risk: The 7-membered ring is highly susceptible to

    
    -carbon oxidation mediated by CYP2D6 and CYP3A4. The resulting iminium ion intermediate is frequently unstable, leading to ring opening or reactive metabolite formation.
    
  • The Piperidine Benchmark: Piperidines generally exhibit superior metabolic stability, with oxidation often occurring on substituents rather than the core ring itself.

Comparative Data Summary

The following table summarizes typical property shifts observed when expanding a lead compound from a piperidine to an azepane core (assuming identical substituents).

ParameterStandard Piperidine AnalogNovel Azepane DerivativeImpact on Toxicology
LogP (Lipophilicity) 2.5 (Baseline)~2.9 - 3.1High Risk: Increases non-specific binding and hERG affinity.
hERG IC50 > 10 µM1 - 5 µMModerate Risk: Requires structural modification (e.g., adding polarity).
Microsomal Cl_int < 20 µL/min/mg> 45 µL/min/mgHigh Risk: Rapid clearance via

-oxidation.
Rotatable Bonds 0 (Ring is rigid)High (Ring flux)Variable: Increases entropy penalty but fits promiscuous pockets.

Part 2: Strategic Screening Workflow

To effectively screen novel azepanes, a tiered approach is required to filter out compounds with "hard" toxicological stops before expensive in vivo studies.

Validated Screening Pathway

The following diagram outlines the decision matrix for promoting an azepane hit to a lead candidate.

AzepaneScreening Start Novel Azepane Library (Synthesis) Tier1 Tier 1: In Silico Filter (pKa < 8.5, ClogP < 3.5) Start->Tier1 Tier2 Tier 2: High-Throughput hERG Binding (FP Assay) Tier1->Tier2 Pass Fail Discard / Structural Redesign Tier1->Fail Fail Tier3 Tier 3: Metabolic Stability (HLM/MLM + Metabolite ID) Tier2->Tier3 IC50 > 10µM Tier2->Fail IC50 < 10µM Decision Is Intrinsic Clearance < 30 µL/min/mg? Tier3->Decision Tier4 Tier 4: Automated Patch Clamp (Functional hERG) Decision->Tier4 Yes Decision->Fail No (Reactive Metabolites) Tier4->Fail Safety Margin < 30x Lead Qualified Lead Candidate Tier4->Lead Safety Margin > 30x

Figure 1: Tiered toxicological screening workflow specifically calibrated for high-lipophilicity azepane libraries.

Part 3: Experimental Protocols

Protocol A: Functional hERG Assessment (Automated Patch Clamp)

Rationale: Azepanes often show "sticky" non-specific binding in displacement assays. Functional electrophysiology is the only way to verify safety.

Equipment: QPatch or SyncroPatch 384 (Sophion/Nanion). Reagents: CHO-hERG cell line, HB-PS buffer.

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluence. Detach using Detachin™ to preserve membrane integrity (avoid Trypsin which can cleave extracellular channel loops). Resuspend in serum-free medium (2-3 M cells/mL).

  • Compound Dilution: Prepare azepane test compounds in DMSO.

    • Critical Step: Use glass-lined plates. Azepanes are lipophilic and bind to standard polystyrene, causing lower actual concentrations and false safety reads.

  • Seal Formation: Establish Gigaseal (>1 GΩ) in whole-cell configuration.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500ms (Channel activation).

    • Repolarize to -50 mV for 500ms (Tail current measurement—This is the critical read ).

  • Application: Apply vehicle (0.1% DMSO) for 3 mins, followed by compound (ascending concentrations: 0.1, 1, 10, 30 µM).

  • Validation: Positive control E-4031 (IC50 ~50 nM) must be run in parallel.

  • Analysis: Calculate % inhibition of peak tail current. If IC50 < 10 µM, the azepane series requires polar group incorporation (e.g., adding a hydroxyl group to the ring).

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Rationale: The azepane ring is prone to bioactivation. This assay detects if the compound becomes a reactive electrophile that could cause hepatotoxicity.

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Detection (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Interpretation: The presence of a GSH-adduct peak indicates the azepane formed a reactive intermediate (likely an iminium ion). This is a "No-Go" signal for lead advancement.

Part 4: Mechanistic Visualization

Understanding why azepanes fail is as important as knowing that they fail. The diagram below illustrates the specific metabolic liability of the azepane ring compared to stable excretion.

AzepaneMetabolism Compound Parent Azepane CYP CYP450 (Oxidation) Compound->CYP Intermediate Iminium Ion (Reactive Electrophile) CYP->Intermediate 2e- Oxidation Path1 Ring Opening (Aldehyde Formation) Intermediate->Path1 Hydrolysis Path2 GSH Conjugation (Detoxification) Intermediate->Path2 + Glutathione Path3 Protein Adducts (Hepatotoxicity) Intermediate->Path3 + Liver Proteins

Figure 2: The metabolic activation pathway of azepane rings. The formation of the Iminium Ion is the critical toxicity checkpoint.

References

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are more than three aromatic rings a liability? Drug Discovery Today. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Gintant, G., et al. (2016). The evolving roles of human iPSC-derived cardiomyocytes in drug safety and discovery. Cell Stem Cell. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylazepan-4-amine
Reactant of Route 2
Reactant of Route 2
1-Benzylazepan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.